CGP 53716
Description
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Properties
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-16-9-10-19(26-22(29)17-6-3-2-4-7-17)14-21(16)28-23-25-13-11-20(27-23)18-8-5-12-24-15-18/h2-15H,1H3,(H,26,29)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEJSOXEHKCNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CGP 53716 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 53716 is a potent, cell-permeable inhibitor of protein tyrosine kinases, initially characterized as a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor. Subsequent research has revealed a broader specificity, with inhibitory activity also observed against other receptor tyrosine kinases (RTKs) such as the basic Fibroblast Growth Factor (bFGF) receptor and the Epidermal Growth Factor (EGF) receptor, albeit with lower potency. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its primary targets and downstream signaling pathways. While direct interactions with SIK, LATS1, the Hippo pathway, or CREB have not been documented, this guide will explore the potential for indirect modulation of these pathways through its primary RTK targets. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of receptor tyrosine kinases. This action prevents the autophosphorylation of the receptors upon ligand binding, a critical step in the activation of downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.
Primary Target: Platelet-Derived Growth Factor Receptor (PDGFR)
The principal target of this compound is the PDGF receptor family (PDGFRα and PDGFRβ). By inhibiting PDGFR autophosphorylation, this compound effectively blocks the recruitment and activation of downstream signaling molecules, including those in the Ras-MAPK and PI3K-Akt pathways. This leads to a potent inhibition of PDGF-mediated cellular responses.
Broader Kinase Inhibition Profile
While initially lauded for its selectivity, further studies have demonstrated that this compound also inhibits other RTKs, including the bFGF and EGF receptors. This broader activity is important to consider in the interpretation of experimental results and for its potential therapeutic applications.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the known inhibitory activities of this compound. It is important to note that specific IC50 values from direct kinase assays are not consistently reported in the public domain. The data presented here is derived from cellular assays measuring the inhibition of growth factor-induced DNA synthesis.
| Target Pathway | Assay Type | Cell Line(s) | Selectivity | Reference |
| PDGF-BB-stimulated DNA synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC), Balb/3T3 Fibroblasts | High Potency | [1] |
| bFGF-stimulated DNA synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC), Balb/3T3 Fibroblasts | 2- to 4-fold less potent than against PDGF-BB | [1] |
| EGF-stimulated DNA synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC), Balb/3T3 Fibroblasts | 2- to 4-fold less potent than against PDGF-BB | [1] |
Signaling Pathways
Inhibition of the PDGFR Signaling Cascade
This compound directly interferes with the initial step of the PDGFR signaling cascade. The following diagram illustrates the canonical PDGFR signaling pathway and the point of inhibition by this compound.
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Potential Indirect Regulation of the Hippo Pathway
There is no direct evidence of this compound binding to or inhibiting core components of the Hippo pathway (e.g., LATS1/2, MST1/2). However, RTK signaling can indirectly influence the activity of the Hippo pathway effector, YAP.[2][3][4] The PI3K-Akt and Ras-MAPK pathways, which are downstream of PDGFR, EGFR, and FGFR, have been shown to modulate YAP activity.[2][3][4] Therefore, it is plausible that by inhibiting these RTKs, this compound could indirectly lead to an increase in YAP phosphorylation and its cytoplasmic sequestration, thereby inhibiting its pro-proliferative and anti-apoptotic functions.
Caption: Potential indirect regulation of the Hippo pathway by this compound.
Experimental Protocols
PDGF Receptor Autophosphorylation Assay
This protocol describes a method to assess the inhibitory effect of this compound on PDGF-induced receptor autophosphorylation in a cell-based assay.
Materials:
-
Cell line expressing PDGFR (e.g., Balb/3T3 fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Recombinant human PDGF-BB
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-PDGFRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours in serum-free medium.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
PDGF Stimulation:
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total PDGFRβ antibody to confirm equal loading.
-
Cell Proliferation Assay (Thymidine Incorporation)
This protocol details a method to measure the effect of this compound on cell proliferation induced by various growth factors.[5][6]
Materials:
-
Adherent cell line (e.g., Rat Aortic Smooth Muscle Cells)
-
Cell culture medium
-
Growth factors (PDGF-BB, bFGF, EGF)
-
This compound
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
-
Serum Starvation:
-
After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
-
Treatment:
-
Add fresh serum-free medium containing various concentrations of this compound.
-
After 1 hour of pre-incubation with the inhibitor, add the respective growth factors (PDGF-BB, bFGF, or EGF) to the wells. Include control wells with no growth factor and no inhibitor.
-
-
Thymidine Labeling:
-
After 18-24 hours of incubation with the treatments, add [³H]-Thymidine to each well (e.g., 1 µCi/well).
-
Incubate for an additional 4-6 hours.
-
-
Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the wells twice with ice-cold 5% TCA.
-
Solubilize the precipitated DNA by adding a lysis solution (e.g., 0.1 M NaOH with 1% SDS).
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of DNA synthesis and, therefore, cell proliferation.
-
Caption: Workflow for a thymidine incorporation-based cell proliferation assay.
Conclusion
This compound is a valuable research tool for studying the roles of receptor tyrosine kinases in various cellular processes. Its primary mechanism of action is the inhibition of PDGFR, with additional activity against other RTKs like FGFR and EGFR. While a direct link to the SIK, LATS1, Hippo, or CREB pathways has not been established, its potent effect on upstream RTK signaling suggests a potential for indirect modulation of these and other downstream pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of action of this compound and to explore its therapeutic potential. Careful consideration of its multi-targeted nature is essential for the accurate interpretation of experimental outcomes.
References
- 1. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippo Signaling Pathway as a Central Mediator of Receptors Tyrosine Kinases (RTKs) in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hippo Signaling Pathway as a Central Mediator of Receptors Tyrosine Kinases (RTKs) in Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
The Role of CGP 53716 in Elucidating Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 53716 is a potent and selective protein-tyrosine kinase inhibitor predominantly used in research to investigate the physiological and pathological roles of the Platelet-Derived Growth Factor (PDGF) receptor. By specifically targeting the PDGF receptor, this compound serves as a critical tool for dissecting the signaling cascades that regulate cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the research applications of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of its kinase selectivity.
Introduction to this compound
This compound is a 2-phenylaminopyrimidine class compound that exhibits high affinity and selectivity for the PDGF receptor tyrosine kinase.[1] Its primary utility in a research setting is to inhibit the autophosphorylation of the PDGF receptor, a critical step in the activation of downstream signaling pathways.[1][2] This inhibitory action allows researchers to study the specific contributions of PDGF receptor signaling in various biological processes and disease models, particularly in areas such as cancer biology and vascular proliferative diseases.[1][2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the PDGF receptor kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins, effectively shutting down the PDGF-mediated signaling cascade.[1]
Kinase Selectivity Profile
While this compound is recognized for its selectivity towards the PDGF receptor, it is important to consider its activity against other kinases to ensure accurate interpretation of experimental results. The following table summarizes the known selectivity of this compound.
| Kinase Target | Potency/Selectivity | Reference |
| PDGF Receptor | High | [1] |
| EGF-dependent cell growth | ~30-fold less potent than against PDGF-mediated growth | [1] |
| IL-3-dependent cell growth | ~30-fold less potent than against PDGF-mediated growth | [1] |
| bFGF-stimulated DNA synthesis | 2- to 4-fold less potent than against PDGF-BB-stimulated DNA synthesis | [3] |
| EGF-stimulated DNA synthesis | 2- to 4-fold less potent than against PDGF-BB-stimulated DNA synthesis | [3] |
Signaling Pathways Modulated by this compound
This compound primarily impacts the PDGF receptor signaling pathway. Upon binding of PDGF, the receptor dimerizes and autophosphorylates, creating docking sites for various SH2 domain-containing proteins. This initiates multiple downstream cascades, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration. This compound's inhibition of the initial autophosphorylation event effectively blocks all subsequent downstream signaling.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in various experimental settings.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on PDGF receptor kinase activity.
Methodology:
-
Prepare Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
Recombinant human PDGF receptor kinase.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP and ³³P-ATP.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase and substrate to the kinase buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP (final concentration typically at or below the Km for ATP, e.g., 10 µM).
-
Incubate the reaction for a set time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated ³³P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Western Blot Analysis of PDGFR Autophosphorylation
This protocol is used to assess the effect of this compound on PDGF-induced receptor autophosphorylation in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express the PDGF receptor (e.g., fibroblasts, smooth muscle cells) to sub-confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate a portion of the cell lysate with an anti-PDGFR antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-receptor complex.
-
Wash the beads several times with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples (whole-cell lysates or immunoprecipitates) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated PDGFR (e.g., anti-phospho-PDGFRβ Tyr751) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFR.
-
Cell Proliferation Assay
This protocol measures the effect of this compound on PDGF-driven cell proliferation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
Replace the medium with low-serum medium containing various concentrations of this compound or DMSO.
-
Add PDGF-BB to stimulate proliferation.
-
-
Thymidine Incorporation Assay:
-
After a desired incubation period (e.g., 24-48 hours), add [³H]-thymidine to each well and incubate for an additional 4-18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Alternative Proliferation Assays:
-
MTT/XTT Assay: At the end of the treatment period, add MTT or XTT reagent to the wells and incubate until a color change is observed. Measure the absorbance at the appropriate wavelength.
-
Cell Counting: At the end of the treatment period, detach the cells and count them using a hemocytometer or an automated cell counter.
-
Conclusion
This compound is an invaluable tool for researchers studying PDGF receptor-mediated signaling. Its selectivity allows for the targeted inhibition of this pathway, enabling a detailed investigation of its role in health and disease. The experimental protocols provided in this guide offer a framework for utilizing this compound to probe the intricacies of cellular signaling and to explore its potential therapeutic applications. As with any inhibitor, careful consideration of its selectivity profile and the use of appropriate controls are essential for robust and reliable experimental outcomes.
References
Unraveling the Molecular Trajectory of CGP 53716: A Technical Guide to its Signaling Pathway
For Immediate Release
This technical guide provides an in-depth exploration of the signaling pathway of CGP 53716, a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular cascades and experimental designs.
Core Mechanism of Action: Selective Inhibition of the PDGF Receptor
This compound is a protein-tyrosine kinase inhibitor belonging to the 2-phenylaminopyrimidine class.[1] Its primary mechanism of action is the selective inhibition of the PDGF signal transduction pathway.[1][2][3] This selectivity is crucial for its therapeutic potential in diseases driven by aberrant PDGF receptor activation, such as certain cancers and proliferative vascular disorders.[1][3][4]
The binding of PDGF to its receptor triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation creates docking sites for various downstream signaling molecules, initiating a cascade of events that lead to cell growth, proliferation, and migration.
This compound exerts its inhibitory effect by directly targeting the kinase activity of the PDGF receptor, thereby preventing this initial autophosphorylation step.[2][4] The blockade of receptor autophosphorylation effectively halts the entire downstream signaling cascade, leading to the inhibition of PDGF-mediated cellular responses.
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of this compound have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the PDGF receptor kinase compared to other protein tyrosine kinases.
| Kinase Target | IC50 (µM) |
| PDGF Receptor | 0.03 - 0.1[2] |
| v-Abl | 0.6[2] |
| EGF Receptor | > 100[2] |
| c-Src | > 100[2] |
| c-Lyn | > 100[2] |
| c-Fgr | > 100[2] |
| Csk | > 100[2] |
| TPK-IIB | > 100[2] |
Table 1: In vitro kinase inhibitory activity of this compound.
The this compound Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the PDGF signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Protein Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against various protein kinases.
Methodology:
-
Lysates from BALB/c 3T3 cells, either untreated or treated with PDGF (50 ng/ml) for 10 minutes, are immunoprecipitated with anti-PDGF receptor antibodies.
-
The immunoprecipitates are stimulated with PDGF (50 ng/ml) for 10 minutes at 4°C.
-
Various concentrations of this compound or a control buffer are added to the immunoprecipitates and incubated for 10 minutes at 4°C.
-
The kinase reaction is initiated by adding 10 µCi of [γ-³²P]ATP in 1 µM ATP, and the samples are incubated for a further 10 minutes at 4°C.
-
The reactions are stopped by the addition of SDS/PAGE sample buffer, boiled for 5 minutes, and analyzed by SDS/PAGE (7.5% gels) and autoradiography.[2]
PDGF Receptor Autophosphorylation in Intact Cells
Objective: To assess the effect of this compound on PDGF-stimulated receptor autophosphorylation in a cellular context.
Methodology:
-
BALB/c 3T3 cells are pre-incubated with varying concentrations of this compound for 90 minutes.
-
The cells are then stimulated with PDGF for 10 minutes.
-
Cell lysates are prepared and subjected to immunoblotting with anti-phosphotyrosine antibodies to detect the phosphorylation status of the PDGF receptor.[2]
c-fos mRNA Induction Assay
Objective: To determine the effect of this compound on PDGF-induced c-fos gene expression.
Methodology:
-
Cells are treated with this compound at various concentrations.
-
The cells are then stimulated with PDGF.
-
Total RNA is extracted from the cells at specific time points post-stimulation.
-
The levels of c-fos mRNA are quantified using techniques such as Northern blotting or quantitative real-time PCR (qRT-PCR).[2]
Cell Proliferation Assay (v-sis-transformed BALB/c 3T3 cells)
Objective: To evaluate the antiproliferative activity of this compound on cells where proliferation is driven by the PDGF pathway.
Methodology:
-
v-sis-transformed BALB/c 3T3 cells, which constitutively express a viral oncogene homologous to the PDGF B-chain, are seeded in microtiter plates.
-
The cells are treated with a range of concentrations of this compound.
-
Cell proliferation is assessed after a defined incubation period (e.g., 72 hours) using methods such as the MTT assay or by direct cell counting.
In Vivo Antitumor Activity Assay
Objective: To assess the antitumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Highly tumorigenic v-sis- or human c-sis-transformed BALB/c 3T3 cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[1][2]
-
Once tumors are established, the mice are treated with this compound or a vehicle control, typically via oral gavage or intraperitoneal injection, at well-tolerated doses.[1][2]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised and weighed, and further analysis (e.g., immunohistochemistry) can be performed.[2]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflows for the in vitro and in vivo characterization of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo antitumor activity workflow.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the PDGF receptor tyrosine kinase. Its mechanism of action, involving the direct inhibition of receptor autophosphorylation, leads to the effective blockade of downstream signaling pathways that control cell proliferation and growth. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and other targeted therapies for PDGF-driven diseases.
References
- 1. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 53716: An In-depth Technical Guide to its Role in Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53716 is a synthetic molecule initially identified as a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. Subsequent research has revealed a broader spectrum of activity, with inhibitory effects on other growth factor signaling pathways, making it a valuable tool for studying cell proliferation and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its anti-proliferative effects, detailed experimental protocols for its use in cell proliferation studies, and visualizations of the signaling pathways it modulates.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily by inhibiting the tyrosine kinase activity of the PDGF receptor. Upon binding of its ligand, PDGF, the receptor dimerizes and autophosphorylates on specific tyrosine residues. This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that lead to cell growth, proliferation, and survival. This compound competitively binds to the ATP-binding site of the PDGF receptor's kinase domain, preventing this autophosphorylation and thereby blocking the initiation of downstream signaling.[1]
Studies have shown that this compound not only inhibits PDGF-induced signaling but also affects pathways stimulated by other growth factors, such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF), albeit with lower potency.[1] This suggests that this compound may have a broader inhibitory profile than initially reported, targeting multiple tyrosine kinases involved in cell proliferation. The primary downstream pathways affected by PDGF receptor activation include the Ras-MAPK and the PI3K/Akt pathways, both of which are critical regulators of cell cycle progression and survival.[2][3][4][5][6][7][8]
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the reported IC50 values for this compound in inhibiting growth factor-induced DNA synthesis. This quantitative data provides a clear comparison of its potency against different signaling pathways in various cell types.
| Cell Line | Growth Factor | Assay | IC50 (µM) | Reference |
| Rat Aortic Smooth Muscle Cells (RASMC) | PDGF-BB | [³H]-Thymidine Incorporation | ~0.1 | [1] |
| Rat Aortic Smooth Muscle Cells (RASMC) | bFGF | [³H]-Thymidine Incorporation | ~1.0 | [1] |
| Rat Aortic Smooth Muscle Cells (RASMC) | EGF | [³H]-Thymidine Incorporation | ~1.0 | [1] |
| Balb/3T3 Fibroblasts | PDGF-BB | [³H]-Thymidine Incorporation | ~0.2 | [1] |
| Balb/3T3 Fibroblasts | bFGF | [³H]-Thymidine Incorporation | ~0.8 | [1] |
| Balb/3T3 Fibroblasts | EGF | [³H]-Thymidine Incorporation | ~0.8 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in cell proliferation.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cell line of interest (e.g., RASMC, Balb/3T3)
-
Complete culture medium
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
Growth factor (e.g., PDGF-BB, bFGF, EGF)
-
[³H]-Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
0.1 N NaOH
-
Scintillation cocktail
-
96-well culture plates
-
Scintillation counter
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in complete culture medium and allow them to adhere overnight.
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 24-48 hours to synchronize the cells in the G0/G1 phase.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with the desired growth factor (e.g., 10 ng/mL PDGF-BB) for 18-24 hours.
-
Add 1 µCi of [³H]-thymidine to each well and incubate for 4-6 hours.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 30 minutes.
-
Wash the wells twice with ice-cold 10% TCA.
-
Solubilize the precipitated DNA by adding 100 µL of 0.1 N NaOH to each well and incubating at room temperature for 30 minutes.
-
Transfer the contents of each well to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated into the DNA.
Western Blot Analysis for Phosphorylated Proteins (p-PDGFR, p-ERK, p-Akt)
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cell line of interest
-
Serum-free culture medium
-
This compound
-
Growth factor (e.g., PDGF-BB)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for p-PDGFR, p-ERK, p-Akt, and total PDGFR, ERK, Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and serum-starve as described in the proliferation assay protocol.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate cells with the growth factor for a short period (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to be sensitive to PDGF signaling
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle to the respective groups at a predetermined dose and schedule.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Plot the tumor growth curves for each group to evaluate the efficacy of this compound.
Conclusion
This compound is a valuable research tool for dissecting the signaling pathways involved in cell proliferation. Its ability to inhibit not only the PDGF receptor but also other growth factor-mediated pathways provides a broader context for its anti-proliferative effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into its precise molecular targets and its efficacy in a wider range of cancer models will be crucial for realizing its full therapeutic potential.
References
- 1. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt and MAPK/ERK1/2 signaling pathways are involved in IGF-1-induced VEGF-C upregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of PI3K/AKT and MAPK Pathway through a PDGFRβ-Dependent Feedback Loop Is Involved in Rapamycin Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of CGP 53716: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 53716 is a potent and selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase, a key mediator of cellular proliferation and differentiation. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology.
Introduction
The platelet-derived growth factor (PDGF) and its receptor (PDGFR) signaling pathway play a crucial role in normal physiological processes, including embryonic development and wound healing. However, aberrant activation of this pathway through overexpression of PDGF or its receptor, or through mutations leading to constitutive kinase activity, is implicated in the pathogenesis of various diseases, including cancer, atherosclerosis, and fibrotic disorders. The PDGF receptor is a member of the transmembrane growth factor receptor family with intrinsic protein-tyrosine kinase activity.[1] The v-sis oncogene, for instance, encodes a protein homologous to the B chain of PDGF, and its transforming potential is dependent on the activation of the PDGF receptor tyrosine kinase. This has made the PDGFR an attractive target for therapeutic intervention.
This compound emerged from a class of 2-phenylaminopyrimidine derivatives as a potent and selective inhibitor of the PDGF receptor tyrosine kinase.[1] Its development was driven by the need for targeted therapies that could specifically block the proliferative signals mediated by the PDGF receptor. This document details the preclinical data that established this compound as a significant tool for studying PDGF-mediated cellular processes and as a potential therapeutic agent.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic domain of the PDGF receptor tyrosine kinase. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By blocking this initial event, this compound effectively abrogates the entire signaling pathway, leading to the inhibition of cellular responses such as proliferation, migration, and survival.
Quantitative Data: Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. This compound has been shown to be highly selective for the PDGF receptor tyrosine kinase.
| Kinase Target | IC50 (µM) | Cell Line/System | Reference |
| PDGF Receptor | ~0.1 | In vitro kinase assay | [1] |
| EGF Receptor | >100 | A431 cells | [1] |
| Insulin Receptor | >100 | Rat-1 cells | [1] |
| Insulin-like Growth Factor I Receptor | >100 | NIH 3T3 (LISNc4) cells | [1] |
| Protein Kinase C (PKC) | >100 | In vitro kinase assay | [1] |
| c-Abl Tyrosine Kinase | Not specified, but inhibited | v-abl-transformed PB-3c cells | [2] |
Table 1: Kinase Inhibition Profile of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
PDGF Receptor Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of the PDGF receptor in intact cells.
Cell Line: BALB/c 3T3 cells
Protocol:
-
Culture BALB/c 3T3 cells to near confluence in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Serum-starve the cells for 24 hours in DMEM containing 0.5% FBS to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours at 37°C.
-
Stimulate the cells with recombinant human PDGF-BB (50 ng/mL) for 10 minutes at 37°C.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate the PDGF receptor from the lysates using an anti-PDGF receptor antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the level of receptor autophosphorylation.
-
Visualize the bands using an appropriate detection system (e.g., enhanced chemiluminescence).
-
To ensure equal loading, the membrane can be stripped and re-probed with an anti-PDGF receptor antibody.
c-fos mRNA Induction Assay
This assay determines the effect of this compound on the PDGF-induced expression of the immediate-early gene c-fos, a downstream target of the PDGF signaling pathway.
Cell Line: BALB/c 3T3 cells
Protocol:
-
Culture and serum-starve BALB/c 3T3 cells as described in the autophosphorylation assay protocol.
-
Pre-incubate the cells with this compound or vehicle for 2 hours.
-
Stimulate the cells with PDGF-BB (50 ng/mL) for 30 minutes.
-
Isolate total RNA from the cells using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).
-
Perform Northern blot analysis: a. Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel. b. Transfer the RNA to a nylon membrane. c. Hybridize the membrane with a radiolabeled c-fos cDNA probe. d. Wash the membrane to remove unbound probe. e. Expose the membrane to X-ray film to visualize the c-fos mRNA band.
-
To normalize for RNA loading, the blot can be stripped and re-probed with a probe for a housekeeping gene (e.g., GAPDH).
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the antiproliferative effect of this compound on cells that are dependent on the PDGF signaling pathway for growth.
Cell Line: v-sis-transformed BALB/c 3T3 cells
Protocol:
-
Seed v-sis-transformed BALB/c 3T3 cells in 96-well plates at a density of 5 x 10³ cells per well in DMEM with 10% FBS.
-
Allow the cells to attach and grow for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Incubate the cells for 48 hours.
-
Pulse-label the cells with [³H]thymidine (1 µCi per well) for the final 4-6 hours of the incubation period.[3]
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS to remove unincorporated [³H]thymidine.
-
Measure the amount of incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]thymidine is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.[4]
Visualizations
Signaling Pathway Diagram
Caption: PDGF Signaling Pathway and Inhibition by this compound.
Experimental Workflow: PDGF Receptor Autophosphorylation Assay
Caption: Workflow for PDGF Receptor Autophosphorylation Assay.
Experimental Workflow: Cell Proliferation ([³H]Thymidine Incorporation) Assay
Caption: Workflow for Cell Proliferation ([³H]Thymidine Incorporation) Assay.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the PDGF receptor tyrosine kinase. Its ability to specifically block PDGF-mediated signaling has made it an invaluable tool for dissecting the roles of this pathway in both normal physiology and disease. The preclinical data summarized in this guide highlight its potential as a lead compound for the development of targeted therapies for a range of proliferative disorders. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to utilize this compound in their own investigations into PDGF receptor signaling and its role in disease.
References
- 1. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Potent and Selective Inhibition of Protein Tyrosine Kinases by CGP 53716: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the protein tyrosine kinase inhibitor CGP 53716, with a focus on its effects on various protein tyrosine kinases. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support research and development efforts in oncology and related fields.
Quantitative Analysis of Kinase Inhibition
This compound has been demonstrated to be a potent inhibitor of several protein tyrosine kinases, with a marked selectivity for the Platelet-Derived Growth Factor (PDGF) receptor. The following tables summarize the in vitro inhibitory activity of this compound against a panel of protein-tyrosine and protein-serine/threonine kinases.
Table 1: Inhibitory Activity of this compound against Protein Tyrosine Kinases [1]
| Kinase Target | IC50 (μM) |
| PDGF Receptor | ~0.1 |
| v-Abl | 0.6 |
| c-Src | >100 |
| c-Lyn | >100 |
| c-Fgr | >100 |
| Csk | >100 |
| EGF Receptor (intracellular domain) | >100 |
| TPK-IIB | >150 |
Table 2: Inhibitory Activity of this compound against Protein Serine/Threonine Kinases [1]
| Kinase Target | IC50 (μM) |
| Protein Kinase C (PKC) | >100 |
| Phosphorylase Kinase | >100 |
| cAMP-dependent Protein Kinase | >100 |
| cdc2/cyclin B | >100 |
| Casein Kinase 1 (CK1) | >100 |
| Casein Kinase 2 (CK2) | >100 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilized to characterize the inhibitory effects of this compound.
In Vitro PDGF Receptor Autophosphorylation Assay
This assay determines the ability of this compound to inhibit the autophosphorylation of the PDGF receptor in a cell-free system.
Materials:
-
BALB/c 3T3 cells
-
PDGF-BB ligand
-
Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 10% glycerol, 1% Triton X-100, 10 µg/ml aprotinin, 10 µg/ml leupeptin, 1 mM PMSF, 1 mM sodium orthovanadate)
-
Anti-PDGF receptor antibody
-
Protein A-Sepharose beads
-
Kinase Assay Buffer (20 mM Tris-HCl pH 7.5, 10 mM MnCl2)
-
[γ-³²P]ATP
-
SDS-PAGE gels and buffers
-
Phosphorimager
Protocol:
-
Cell Lysis: Quiescent BALB/c 3T3 cells are stimulated with PDGF-BB (50 ng/ml) for 10 minutes at 37°C. Cells are then lysed on ice with Lysis Buffer.
-
Immunoprecipitation: The cell lysate is clarified by centrifugation, and the supernatant is incubated with anti-PDGF receptor antibody for 2 hours at 4°C. Protein A-Sepharose beads are added, and the incubation is continued for another hour. The beads are then washed three times with Lysis Buffer.
-
Kinase Reaction: The immunoprecipitated PDGF receptor is resuspended in Kinase Assay Buffer. This compound at various concentrations is added to the reaction mixture. The kinase reaction is initiated by the addition of [γ-³²P]ATP (10 µCi) and unlabeled ATP (5 µM). The reaction is allowed to proceed for 10 minutes at room temperature.
-
Analysis: The reaction is stopped by the addition of SDS-PAGE sample buffer. The samples are boiled and subjected to SDS-PAGE. The gel is dried and exposed to a phosphorimager screen to visualize the radiolabeled, autophosphorylated PDGF receptor. The intensity of the bands is quantified to determine the IC50 value of this compound.[1]
Cellular PDGF Receptor Autophosphorylation Assay
This assay assesses the effect of this compound on PDGF-induced receptor autophosphorylation in intact cells.
Materials:
-
BALB/c 3T3 cells
-
PDGF-BB ligand
-
This compound
-
Serum-free culture medium
-
Lysis Buffer (as described in 2.1)
-
Anti-phosphotyrosine antibody
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
Protocol:
-
Cell Treatment: Confluent and quiescent BALB/c 3T3 cells are pre-incubated with various concentrations of this compound in serum-free medium for 90 minutes at 37°C.
-
Stimulation: The cells are then stimulated with PDGF-BB (50 ng/ml) for 10 minutes at 37°C.
-
Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed. The total protein concentration of the lysates is determined.
-
Western Blot Analysis: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with an anti-phosphotyrosine antibody to detect the phosphorylated PDGF receptor. The total amount of PDGF receptor can be assessed by stripping and reprobing the membrane with an anti-PDGF receptor antibody.[1]
Cell Proliferation Assay (Crystal Violet Assay)
This assay measures the effect of this compound on cell growth and viability.[2][3][4][5][6]
Materials:
-
v-sis-transformed BALB/c 3T3 cells (or other PDGF-dependent cell line)
-
Culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Fixation: The medium is removed, and the cells are washed with PBS. The cells are then fixed with the fixing solution for 15 minutes at room temperature.
-
Staining: The fixing solution is removed, and the plates are air-dried. The cells are stained with Crystal Violet solution for 20 minutes at room temperature.
-
Washing: The staining solution is removed, and the plates are washed extensively with water to remove excess stain.
-
Solubilization and Quantification: The plates are air-dried, and the bound crystal violet is solubilized by adding the solubilization solution to each well. The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing Molecular Pathways and Experimental Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: PDGF Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing a protein tyrosine kinase inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. assaygenie.com [assaygenie.com]
- 6. Crystal Violet Staining: A Technique to Visualize Drug-Resistant Cancer Cells Using Colony Formation Assays [jove.com]
CGP 53716's impact on cellular growth signals
An In-depth Technical Guide to the Impact of CGP 53716 on Cellular Growth Signals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase, a critical mediator of cellular growth, proliferation, and migration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on key cellular signaling pathways, and detailed protocols for its experimental application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating PDGF-mediated cellular processes and as a reference for the development of novel therapeutics targeting this pathway.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site on the catalytic domain of the PDGF receptor tyrosine kinase. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. While highly selective for the PDGF receptor, studies have indicated that this compound can also inhibit other tyrosine kinases, such as the basic Fibroblast Growth Factor (bFGF) receptor and the Epidermal Growth Factor (EGF) receptor, albeit at higher concentrations.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against various protein tyrosine kinases.
| Kinase Target | IC50 (nM) | Reference |
| PDGFRα | ~10 | [1] |
| PDGFRβ | ~10 | [1] |
| c-Kit | >1000 | [2] |
| VEGFR2 (KDR) | >1000 | [2] |
| FGFR1 | >1000 | [3] |
| EGFR | >1000 | [1][3] |
| Insulin Receptor | >10000 | [4] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.
Impact on Cellular Signaling Pathways
This compound effectively abrogates PDGF-stimulated signaling pathways that are crucial for cell proliferation and migration. The primary pathway inhibited is the Ras-MAPK (Mitogen-Activated Protein Kinase) cascade.
PDGF Receptor Signaling and Inhibition by this compound
The following diagram illustrates the PDGF signaling pathway and the point of inhibition by this compound.
Caption: PDGF signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on cellular growth signals.
In Vitro PDGF Receptor Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of the PDGF receptor.
Caption: Workflow for an in vitro PDGF receptor kinase assay.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
Phosphocellulose paper
-
85% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant PDGFRβ kinase with each dilution of this compound. Incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and the peptide substrate. Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 85% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.
-
Wash the paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Transfer the paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on the proliferation of vascular smooth muscle cells (VSMCs) in response to PDGF stimulation.[5]
Caption: Workflow for a BrdU cell proliferation assay.
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs)
-
DMEM with 10% FBS
-
Serum-free DMEM
-
PDGF-BB
-
This compound
-
BrdU Cell Proliferation ELISA Kit
-
Microplate reader
Procedure:
-
Seed RASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 20 ng/mL of PDGF-BB and incubate for 24 hours.
-
Add the BrdU labeling solution to each well and incubate for an additional 2 hours.
-
Remove the labeling medium, and fix and denature the cells according to the kit manufacturer's protocol.
-
Add the anti-BrdU-POD antibody and incubate as recommended.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis of PDGFR and MAPK Phosphorylation
This protocol details the detection of phosphorylated PDGFR and ERK (MAPK) in response to PDGF stimulation and inhibition by this compound.[3]
Materials:
-
RASMCs
-
PDGF-BB
-
This compound
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies:
-
Phospho-PDGFRβ (Tyr751)
-
Total PDGFRβ
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture RASMCs to 80-90% confluency and serum-starve for 24 hours.
-
Pre-treat cells with this compound (1 µM) for 1 hour.
-
Stimulate with PDGF-BB (20 ng/mL) for 10 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
This compound is a valuable pharmacological tool for the study of PDGF receptor-mediated signaling in cellular growth and proliferation. Its high potency and selectivity for the PDGF receptor make it an excellent choice for in vitro and in vivo studies aimed at elucidating the role of this pathway in both normal physiology and disease states. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments utilizing this compound, ultimately contributing to a deeper understanding of cellular growth control and the development of targeted therapies.
References
- 1. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of CGP 53716: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53716 is a potent and selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[1] This document provides a comprehensive technical overview of the preliminary in vitro and in vivo studies involving this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and vascular proliferative diseases.
Core Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the PDGF receptor, a key mediator of cellular processes such as growth, proliferation, and migration. The binding of PDGF ligands (e.g., PDGF-AA, PDGF-BB) to the extracellular domain of the PDGF receptor (PDGFR) induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of events that ultimately lead to a cellular response.
This compound competitively binds to the ATP-binding site of the PDGFR tyrosine kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively abrogates the downstream signaling cascade, leading to the inhibition of PDGF-mediated cellular responses.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative findings from preliminary studies.
| Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| PDGF Receptor | In Vitro Kinase Assay | Purified Enzyme | ~30 nM | [2] |
| PDGF-dependent DNA Synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC) | ~0.1 µM | [3] |
| PDGF-dependent DNA Synthesis | Thymidine Incorporation | Balb/3T3 Fibroblasts | ~0.1 µM | [3] |
| bFGF-dependent DNA Synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC) | ~0.3 µM | [3] |
| EGF-dependent DNA Synthesis | Thymidine Incorporation | Rat Aortic Smooth Muscle Cells (RASMC) | ~0.4 µM | [3] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Growth Factor | Assay Type | Inhibition | Concentration | Reference |
| RASMC | PDGF-BB | Receptor Autophosphorylation | Complete Blockade | 1 µM | [3] |
| 3T3 Fibroblasts | PDGF-BB | Receptor Autophosphorylation | Complete Blockade | 1 µM | [3] |
| RASMC | PDGF-BB | MAP Kinase Phosphorylation | Inhibition | 1 µM | [3] |
| RASMC | PDGF-BB | c-Fos Protein Expression | Inhibition | 1 µM | [3] |
Table 2: Inhibition of Downstream Signaling Events by this compound
Experimental Protocols
In Vitro PDGF Receptor Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of the purified PDGF receptor.
Materials:
-
Purified recombinant PDGF receptor kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
[γ-³²P]ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, purified PDGF receptor kinase domain, and the poly(Glu, Tyr) substrate.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and immersing it in 10% TCA.
-
Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the PDGF receptor kinase activity.
Cell-Based PDGF Receptor Autophosphorylation Assay
This assay assesses the effect of this compound on the autophosphorylation of the PDGF receptor in intact cells.
Materials:
-
Cell line expressing PDGF receptors (e.g., Rat Aortic Smooth Muscle Cells - RASMC, Balb/3T3 fibroblasts)
-
Serum-free cell culture medium
-
PDGF-BB ligand
-
This compound
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
Anti-phosphotyrosine antibody
-
Anti-PDGF receptor antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture the cells to near confluence and then serum-starve them for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate the PDGF receptor from the lysates using an anti-PDGF receptor antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the level of receptor autophosphorylation.
-
Normalize the results by probing the same membrane with an anti-PDGF receptor antibody.
Cell Proliferation Assay (Thymidine Incorporation)
This assay measures the inhibitory effect of this compound on growth factor-induced cell proliferation.
Materials:
-
Cell line of interest (e.g., RASMC, Balb/3T3 fibroblasts)
-
Cell culture medium
-
Growth factors (PDGF-BB, bFGF, EGF)
-
This compound
-
[³H]Thymidine
-
Cell harvester
-
Scintillation counter
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Synchronize the cells by serum starvation for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with the desired growth factor (e.g., PDGF-BB at 30 ng/mL).
-
After 18-24 hours of stimulation, add [³H]Thymidine to each well and incubate for an additional 4-6 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the amount of incorporated [³H]Thymidine using a scintillation counter.
-
Determine the concentration-dependent inhibition of DNA synthesis and calculate the IC50 value.
Western Blot Analysis of MAP Kinase Phosphorylation and c-Fos Expression
This method is used to assess the impact of this compound on downstream signaling molecules.
Materials:
-
Cell line (e.g., RASMC)
-
Serum-free medium
-
PDGF-BB
-
This compound
-
Lysis buffer
-
Antibodies against phospho-MAPK (p42/p44), total MAPK, and c-Fos
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Serum-starve the cells as described previously.
-
Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.
-
Stimulate the cells with PDGF-BB for the appropriate duration (e.g., 5-15 minutes for MAP kinase phosphorylation, 1-2 hours for c-Fos expression).
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibodies of interest (anti-phospho-MAPK or anti-c-Fos).
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MAPK.
In Vivo Antitumor Activity Assay (v-sis-transformed BALB/c 3T3 Xenograft Model)
This assay evaluates the in vivo efficacy of this compound in a tumor model driven by PDGF receptor activation.
Materials:
-
v-sis-transformed BALB/c 3T3 cells
-
BALB/c nude mice
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Inject v-sis-transformed BALB/c 3T3 cells subcutaneously into the flank of nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control to the mice according to a defined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Visualizations
Signaling Pathway Diagram
Caption: PDGF Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Inhibitor Screening
Caption: Workflow for in vitro screening of tyrosine kinase inhibitors.
Logical Relationship: From In Vitro Efficacy to In Vivo Antitumor Activity
Caption: Logical progression from in vitro findings to in vivo validation.
References
Methodological & Application
Application Notes and Protocols for CGP 53716 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53716 is a potent and selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[1][2] As a member of the 2-phenylaminopyrimidine class of compounds, it exerts its effects by blocking the autophosphorylation of the PDGF receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation, migration, and survival.[1][3] While it demonstrates high selectivity for the PDGF receptor, some studies have indicated potential inhibitory effects on other growth factor pathways, such as those mediated by the basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF), albeit at higher concentrations.[4] These characteristics make this compound a valuable tool for investigating the role of PDGF signaling in various physiological and pathological processes, including cancer and vascular diseases.
This document provides detailed application notes and protocols for the effective use of this compound in a range of common cell culture experiments.
Mechanism of Action: Inhibition of PDGF Receptor Signaling
The binding of PDGF to its receptor (PDGFR) induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, leading to the activation of downstream pathways such as the Ras-MAPK and PI3K-Akt pathways. These pathways are central to the regulation of cell growth, proliferation, and migration. This compound competitively binds to the ATP-binding site of the PDGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.
Data Presentation: Inhibitory Concentrations of this compound
The following table summarizes the reported IC50 values for this compound in various experimental settings. These values can serve as a starting point for determining the optimal working concentration for your specific cell type and assay.
| Target/Process | Cell Line/System | IC50 Value | Reference |
| PDGF Receptor Autophosphorylation | BALB/c 3T3 cells | 0.03 - 0.1 µM | [1] |
| PDGF-induced Tyrosine Phosphorylation | BALB/c 3T3 cells | ~0.1 µM | [1] |
| PDGF-BB-induced DNA Synthesis | Rat Aortic Smooth Muscle Cells (RASMC) | Concentration-dependent inhibition | [4] |
| PDGF-BB-induced DNA Synthesis | Balb/3T3 Fibroblasts | Concentration-dependent inhibition | [4] |
| bFGF-induced DNA Synthesis | RASMC and Balb/3T3 | 2- to 4-fold less sensitive than PDGF-BB | [4] |
| EGF-induced DNA Synthesis | RASMC and Balb/3T3 | 2- to 4-fold less sensitive than PDGF-BB | [4] |
| PDGF-mediated cell growth | v-sis-transformed BALB/c 3T3 cells | ~30-fold more potent than on other cell lines | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A working stock can be kept at -20°C for up to one month, while long-term storage at -80°C is recommended for up to six months.[2]
-
When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Viability / Proliferation Assay
This protocol describes a general method to assess the effect of this compound on cell viability and proliferation using a colorimetric assay such as MTT or WST-1.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in a complete medium from the stock solution. A typical concentration range to test could be from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for PDGFR Phosphorylation
This protocol outlines the steps to analyze the inhibitory effect of this compound on PDGF-induced receptor phosphorylation.
Materials:
-
Cells expressing PDGFR
-
Serum-free medium
-
Recombinant human PDGF-BB
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751), anti-total-PDGFRβ, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Culture and Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
PDGF Stimulation: Stimulate the cells with PDGF-BB (e.g., 20-50 ng/mL) for 5-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total PDGFRβ and a loading control like β-actin.
Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on PDGF-induced cell migration using a Transwell system.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cells of interest
-
Serum-free medium
-
Recombinant human PDGF-BB
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours. After starvation, trypsinize and resuspend the cells in a serum-free medium.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add a medium containing PDGF-BB (e.g., 20 ng/mL) as a chemoattractant.
-
In the upper chamber (Transwell insert), seed the starved cells (e.g., 5 x 10^4 cells) in a serum-free medium.
-
To test the effect of the inhibitor, add different concentrations of this compound to both the upper and lower chambers. Include appropriate controls (no chemoattractant, vehicle control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Stain the fixed cells by placing the inserts in a staining solution for 20-30 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the migrated cells on the underside of the membrane using a microscope.
-
Quantify the migrated cells by counting the number of cells in several random fields of view or by eluting the stain and measuring its absorbance.
-
Troubleshooting
-
Low Potency/Ineffectiveness:
-
Solution Stability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Type: The sensitivity to this compound can vary between cell lines. Verify that your cell line expresses functional PDGF receptors.
-
-
High Background in Western Blots:
-
Blocking: Optimize the blocking step by using 5% BSA instead of milk (which contains phosphoproteins) and increasing the duration or temperature of the blocking step.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background.
-
-
Inconsistent Results in Proliferation/Migration Assays:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells.
-
Edge Effects: To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with a medium without cells.
-
DMSO Concentration: Maintain a consistent and low final DMSO concentration in all experimental and control wells.
-
By following these detailed protocols and considering the specific characteristics of this compound, researchers can effectively utilize this inhibitor to investigate the critical roles of PDGF signaling in their cell culture models.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 53716 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53716 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) protein tyrosine kinase.[1] As a member of the 2-phenylaminopyrimidine class of compounds, it has been instrumental in studying the signal transduction pathways mediated by PDGFR activation. Dysregulation of the PDGF signaling pathway is implicated in various proliferative diseases, including cancers and vascular disorders, making this compound a valuable tool for in vitro research in these areas.[2][3] These application notes provide detailed protocols for utilizing this compound in a range of in vitro assays to assess its inhibitory activity and cellular effects.
Mechanism of Action
This compound selectively targets the ATP-binding site of the PDGFR tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[2] This blockade of the initial signaling event prevents the cellular responses mediated by PDGF, such as proliferation, migration, and survival. While highly selective for the PDGF receptor, some studies have indicated that at higher concentrations, this compound may also affect other growth factor signaling pathways, such as those for basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF).[3]
Data Presentation
Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| PDGF Receptor | ~100 | Measured in immunoprecipitates from BALB/c 3T3 cells.[2] |
| v-Abl | ~600 | |
| EGF Receptor | >100,000 | No significant inhibition of ligand-induced autophosphorylation.[2] |
| Insulin Receptor | >100,000 | No significant inhibition of ligand-stimulated autophosphorylation.[2] |
| IGF-I Receptor | >100,000 | No significant inhibition of ligand-stimulated autophosphorylation.[2] |
| Protein Kinase C | >100,000 | No inhibition observed. |
| c-Src | >100,000 | Weak to no inhibition. |
Cellular Activity of this compound
| Assay | Cell Line | Growth Factor | IC50 (µM) |
| DNA Synthesis | Rat Aortic Smooth Muscle Cells (RASMC) | PDGF-BB | ~0.1 |
| DNA Synthesis | Rat Aortic Smooth Muscle Cells (RASMC) | bFGF | ~0.4 |
| DNA Synthesis | Rat Aortic Smooth Muscle Cells (RASMC) | EGF | ~0.4 |
| DNA Synthesis | Balb/3T3 Fibroblasts | PDGF-BB | ~0.1 |
| DNA Synthesis | Balb/3T3 Fibroblasts | bFGF | ~0.2 |
| DNA Synthesis | Balb/3T3 Fibroblasts | EGF | ~0.2 |
Note: The cellular IC50 values for bFGF and EGF are approximately 2- to 4-fold higher than for PDGF-BB, demonstrating a selectivity for the PDGF signaling pathway in a cellular context.[3]
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Procedure :
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Warm the solution gently and vortex until the compound is completely dissolved.
-
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Protocol 1: PDGFR Autophosphorylation Assay (Western Blot)
This assay directly measures the ability of this compound to inhibit the ligand-induced autophosphorylation of the PDGF receptor in whole cells.
Materials:
-
Cell line expressing PDGFR (e.g., NIH3T3, BALB/c 3T3, or rat aortic smooth muscle cells).
-
Cell culture medium and supplements.
-
Recombinant human PDGF-BB.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751) and anti-total-PDGFRβ.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Starvation :
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours in a serum-free medium to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours at 37°C.
-
-
PDGF Stimulation :
-
Stimulate the cells with PDGF-BB (e.g., 20-50 ng/mL) for 5-10 minutes at 37°C. A non-stimulated control should be included.
-
-
Cell Lysis :
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting :
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-PDGFRβ primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-PDGFRβ antibody to confirm equal protein loading.
-
Protocol 2: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the effect of this compound on DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells responsive to PDGF, bFGF, or EGF (e.g., rat aortic smooth muscle cells, Balb/3T3 fibroblasts).
-
96-well cell culture plates.
-
Growth factors: PDGF-BB, bFGF, EGF.
-
This compound.
-
[³H]-Thymidine.
-
Cell harvester.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Seeding :
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Serum Starvation :
-
Synchronize the cells by serum starvation for 24 hours.
-
-
Inhibitor and Growth Factor Treatment :
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Add the respective growth factor (e.g., PDGF-BB at 20 ng/mL, bFGF at 10 ng/mL, or EGF at 10 ng/mL) to stimulate proliferation. Include a vehicle control (no growth factor).
-
-
[³H]-Thymidine Labeling :
-
After 18-24 hours of incubation with the growth factor and inhibitor, add 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 4-6 hours.
-
-
Cell Harvesting :
-
Harvest the cells onto glass fiber filters using a cell harvester. This will capture the DNA that has incorporated the radiolabel.
-
Wash the filters to remove unincorporated [³H]-thymidine.
-
-
Scintillation Counting :
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of [³H]-thymidine incorporation for each concentration of this compound compared to the growth factor-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 3: Cell Viability Assay (MTT)
This colorimetric assay provides a quantitative measure of metabolically active, viable cells.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding :
-
Compound Treatment :
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[4]
-
-
MTT Addition :
-
Formazan Solubilization :
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
-
Visualizations
Caption: PDGF Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for CGP 53716 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and use of CGP 53716 in both in vitro and in vivo animal studies. The information is compiled from peer-reviewed research to assist in the design and execution of experiments investigating the therapeutic potential of this potent protein tyrosine kinase inhibitor.
Mechanism of Action
This compound is a selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[1][2] By binding to the ATP-binding site of the receptor, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] This inhibition effectively blocks PDGF-mediated cellular responses, including cell proliferation, migration, and survival, making this compound a valuable tool for studying and potentially treating diseases characterized by aberrant PDGF receptor signaling, such as various cancers and proliferative vascular disorders.[2][3][5]
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of this compound reported in various experimental models.
In Vitro Efficacy
| Cell Line/Model | Assay | Effective Concentration | IC50 Value | Reference |
| BALB/c 3T3 cells | Inhibition of PDGF-induced tyrosine phosphorylation | - | ~0.1 µM | [4] |
| BALB/c 3T3 cells | Inhibition of PDGF receptor autophosphorylation | - | ~0.1 µM | [4] |
| Murine Spleen Cells | Inhibition of v-Abl protein-tyrosine kinase | - | 0.6 µM | [4] |
| Rat Aortic Smooth Muscle Cells (RASMC) | Inhibition of PDGF-BB-induced phosphorylation of MAP kinase | 1 µM | - | [5] |
| Rat Aortic Smooth Muscle Cells (RASMC) | Inhibition of PDGF-BB-induced c-Fos expression | 1 µM | - | [5] |
| BALB/c 3T3 Fibroblasts | Blockade of PDGF-BB tyrosine receptor autophosphorylation | 1 µM | - | [5] |
In Vivo Dosage
| Animal Model | Disease/Condition | Dosage | Administration Route | Vehicle | Outcome | Reference |
| Rat (Sprague-Dawley) | Carotid Artery Balloon Injury | 50 mg/kg/day | Not Specified | Not Specified | 40% inhibition of intima/media ratio after 14 days | [2] |
| Mouse (BALB/c) | v-sis- and human c-sis-transformed BALB/c 3T3 cell xenografts | "Well-tolerated doses" | Not Specified | Not Specified | Antitumor activity | [3][4] |
Note: The specific vehicle used for the 50 mg/kg/day dosage in the rat carotid artery injury model was not detailed in the cited literature. Researchers should perform solubility and stability tests to determine an appropriate vehicle for their specific formulation.
Signaling Pathway
The diagram below illustrates the PDGF signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Rat Carotid Artery Balloon Injury Model
This protocol is adapted from established methods to induce neointimal hyperplasia and test the efficacy of inhibitors like this compound.[6][7][8][9][10]
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, clamps)
-
2F Fogarty balloon catheter
-
This compound solution (prepared in a suitable vehicle)
-
Sutures
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane (5% for induction, 2.5% for maintenance).
-
Shave the ventral neck region and sterilize the area.
-
Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Isolation and Injury:
-
Carefully dissect the CCA, ECA, and ICA from the surrounding tissue.
-
Place temporary ligatures around the proximal CCA and the ICA to control blood flow.
-
Insert the deflated 2F Fogarty balloon catheter through a small incision in the ECA.
-
Advance the catheter into the CCA.
-
Inflate the balloon to a pressure of 2 atmospheres and withdraw it three times to denude the endothelium.
-
-
Drug Administration:
-
Following the injury, administer this compound at the desired dosage (e.g., 50 mg/kg/day). The administration route (e.g., oral gavage, intraperitoneal injection) and vehicle should be optimized for the specific experimental design.
-
-
Closure and Post-Operative Care:
-
Remove the catheter and ligate the ECA.
-
Remove the temporary ligatures to restore blood flow to the ICA.
-
Close the incision in layers.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
-
Endpoint Analysis:
-
After the designated treatment period (e.g., 14 days), euthanize the animal and perfuse-fix the carotid artery.
-
Excise the artery for histological analysis to measure the intima-to-media ratio.
-
Disclaimer
This information is intended for research purposes only and is not a substitute for a thorough literature review and protocol optimization. The optimal dosage, administration route, and vehicle for this compound may vary depending on the specific animal model, disease state, and experimental objectives. It is crucial to conduct pilot studies to determine the most effective and well-tolerated conditions for your specific application. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Balloon Injury and Intraluminal Administration in Rat Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rat Carotid Artery Pressure-Controlled Segmental Balloon Injury with Periadventitial Therapeutic Application [jove.com]
- 10. Rat Carotid Artery Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
CGP 53716: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53716 is a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1][2][3] It plays a crucial role in studying the signal transduction pathways mediated by PDGF, which are implicated in various cellular processes such as proliferation, migration, and differentiation. Dysregulation of the PDGF signaling pathway is associated with numerous diseases, including cancer and vascular proliferative disorders. These notes provide detailed information on the solubility, storage, and preparation of this compound for experimental use, along with protocols for key assays.
Note on Target Specificity: Initial inquiries may associate this compound with the Retinoid-related Orphan Receptor Alpha (RORα). However, extensive research confirms that this compound is a Platelet-Derived Growth Factor (PDGF) receptor inhibitor. A different compound, CGP 52608 , is recognized as a synthetic ligand for RORα.[4][5][6] This document will focus exclusively on the established role of this compound as a PDGF receptor inhibitor.
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and efficacy in experiments.
Solubility Data
Quantitative solubility data for this compound is essential for the preparation of stock solutions. The following table summarizes the known solubility of this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 327.71 | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
Stock Solution Preparation and Storage
The following table provides guidelines for preparing and storing stock solutions of this compound.
| Parameter | Recommendation |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) |
| Recommended Stock Concentration | 10-50 mM |
| Preparation | To prepare a 10 mM stock solution, dissolve 3.81 mg of this compound (MW: 381.43 g/mol ) in 1 mL of DMSO. Sonicate if necessary to ensure complete dissolution. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Short-term Storage (Solutions) | Store at -20°C for up to one month.[1] |
| Long-term Storage (Solutions) | Store at -80°C for up to six months.[1] |
| Solid Compound Storage | Store the powdered form of this compound at -20°C for up to three years.[1] |
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Protocol 1: Inhibition of PDGF-Induced Receptor Autophosphorylation in Cultured Cells
This protocol details a method to assess the inhibitory effect of this compound on the autophosphorylation of the PDGF receptor in a cell-based assay.
Workflow for Inhibition of PDGF Receptor Autophosphorylation
Caption: Workflow for assessing this compound's inhibition of PDGF receptor autophosphorylation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line expressing PDGF receptor (e.g., NIH-3T3, vascular smooth muscle cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human PDGF-BB
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total PDGFRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture: Seed the cells in appropriate culture dishes and grow until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal receptor activation, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-incubate the serum-starved cells with the different concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
PDGF Stimulation: Stimulate the cells by adding PDGF-BB (e.g., 50 ng/mL) to the medium and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein samples to the same concentration and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total PDGFRβ antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-PDGFRβ signal to the total PDGFRβ signal.
Protocol 2: Cell Proliferation Assay (Thymidine Incorporation)
This protocol measures the effect of this compound on cell proliferation by quantifying the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA.
Workflow for Cell Proliferation Assay
Caption: Workflow for a [³H]-thymidine incorporation cell proliferation assay.
Materials:
-
This compound stock solution
-
Cells responsive to PDGF-induced proliferation
-
96-well cell culture plates
-
Complete and serum-free culture media
-
Recombinant human PDGF-BB
-
[³H]-thymidine
-
Cell harvester
-
Scintillation fluid and counter
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0 phase of the cell cycle.
-
Treatment: Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1-10 µM) and/or PDGF-BB (e.g., 20 ng/mL). Include appropriate controls (no treatment, PDGF alone, this compound alone). Incubate for 18-24 hours.
-
Thymidine Labeling: Add [³H]-thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-6 hours.
-
Cell Harvesting: Harvest the cells onto filter mats using a cell harvester.
-
Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the proliferation induced by PDGF-BB alone.
PDGF Signaling Pathway
This compound inhibits the PDGF signaling pathway at the receptor level. The following diagram illustrates the key components of this pathway.
Caption: Simplified PDGF receptor signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional activation of the nuclear receptor RZR alpha by the pineal gland hormone melatonin and identification of CGP 52608 as a synthetic ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin and RZR/ROR receptor ligand CGP 52608 induce apoptosis in the murine colonic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the orphan nuclear receptor RORalpha induces growth arrest in androgen-independent DU 145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CGP 53716 in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53716 is a potent, cell-permeable inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1][2] PDGF signaling plays a crucial role in tumor growth, angiogenesis, and metastasis by promoting cell proliferation and migration.[3] Dysregulation of the PDGF/PDGFR pathway is implicated in various cancers, making it a key target for therapeutic intervention. This compound serves as a valuable tool for investigating the role of PDGF signaling in cancer biology and for preclinical assessment of PDGF receptor-targeted therapies. This document provides detailed application notes and protocols for the use of this compound in cancer research models.
Mechanism of Action
This compound selectively inhibits the tyrosine kinase activity of the PDGF receptor, thereby blocking downstream signaling cascades. It has been shown to inhibit both PDGFR-alpha and PDGFR-beta.[3] By binding to the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of the receptor, which is a critical step in the activation of the signaling pathway. This leads to the inhibition of downstream effector proteins, including those in the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, ultimately resulting in the suppression of cell proliferation and migration.[2][4] While demonstrating selectivity for the PDGF receptor, at higher concentrations, this compound may also inhibit other growth factor pathways, such as those stimulated by basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF).[4]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the inhibitory concentrations of this compound on the proliferation of various cell types. The data is derived from studies investigating its anti-proliferative effects.
| Cell Line | Cell Type | Assay | Endpoint | IC50 Value | Reference |
| v-sis-transformed BALB/c 3T3 | Mouse Fibroblast (Cancer Model) | Proliferation Assay | Growth Inhibition | ~1 µM | [2] |
| EGF-dependent BALB/Mk | Mouse Keratinocyte | Proliferation Assay | Growth Inhibition | ~30 µM | [2] |
| Interleukin-3-dependent FDC-P1 | Mouse Myeloid Progenitor | Proliferation Assay | Growth Inhibition | >30 µM | [2] |
| T24 | Human Bladder Carcinoma | Proliferation Assay | Growth Inhibition | >30 µM | [2] |
| Rat Aortic Smooth Muscle Cells (RASMC) | Rat Smooth Muscle | DNA Synthesis (Thymidine Incorporation) | Inhibition of PDGF-BB-induced DNA synthesis | Concentration-dependent inhibition | [4] |
| Balb/3T3 | Mouse Fibroblast | DNA Synthesis (Thymidine Incorporation) | Inhibition of PDGF-BB-induced DNA synthesis | Concentration-dependent inhibition | [4] |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for PDGF Receptor Phosphorylation
This protocol is to assess the inhibitory effect of this compound on PDGF-induced receptor phosphorylation.
Materials:
-
Cancer cells expressing PDGF receptor
-
Serum-free cell culture medium
-
This compound
-
Recombinant human PDGF-BB
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-PDGFRβ, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
In Vivo Subcutaneous Xenograft Model
This protocol describes a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model. A study on v-sis-transformed BALB/c 3T3 cells showed anti-tumor activity at well-tolerated doses.[2] Another in vivo study in a rat model used a dose of 50 mg/kg/day.[3]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., v-sis-transformed BALB/c 3T3 cells)
-
Matrigel (optional)
-
This compound
-
Vehicle solution for oral administration
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg/day) or vehicle control to the mice daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).
Conclusion
This compound is a valuable research tool for studying the role of PDGF signaling in cancer. Its ability to inhibit PDGF receptor tyrosine kinase allows for the investigation of the downstream consequences of this pathway's blockade in various cancer models. The protocols provided herein offer a framework for researchers to design and execute experiments to evaluate the efficacy and mechanism of action of this compound in both in vitro and in vivo settings. While potent against PDGF receptor-driven proliferation, its broader efficacy across different cancer types may vary, and its potential off-target effects should be considered in the interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet-derived growth factor receptor tyrosine kinase inhibits vascular smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CGP 53716 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53716 is a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1] The PDGF signaling pathway plays a crucial role in regulating cell proliferation, migration, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrotic disorders. This compound exerts its inhibitory effect by competing with ATP for the binding site on the PDGF receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound by quantifying the changes in protein expression and phosphorylation status of key components of the PDGF signaling pathway. These application notes provide detailed protocols for utilizing Western blot to assess the efficacy and mechanism of action of this compound in a laboratory setting.
Key Signaling Pathways Affected by this compound
This compound primarily targets the PDGF receptor, leading to the inhibition of its autophosphorylation upon ligand binding. This initial event blocks the recruitment and activation of downstream signaling molecules. The two major pathways affected are the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, a key regulator of cell survival. By analyzing the phosphorylation status of key proteins in these pathways, researchers can effectively monitor the impact of this compound treatment.
Quantitative Data Presentation
The inhibitory effect of this compound on the PDGF receptor and its downstream signaling can be quantified using dose-response experiments and Western blot analysis. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | Assay | IC50 Value | Reference |
| PDGF Receptor | Tyrosine Kinase Activity | 0.03 - 0.1 µM | [2] |
| PDGF-mediated cell proliferation | v-sis-transformed BALB/c 3T3 cells | ~30-fold more potent than against EGF-dependent cells | [1] |
Table 2: Recommended Concentrations for Western Blot Analysis
| Treatment | Concentration | Expected Effect | Reference |
| This compound | 1 µM | Complete blockade of PDGF-BB-induced PDGFR and MAPK phosphorylation | [3] |
| PDGF-BB (Stimulation) | 10 - 50 ng/mL | Robust phosphorylation of PDGFR and downstream targets | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to analyze the effects of this compound treatment.
Experimental Workflow Diagram
Detailed Protocol
1. Cell Culture and Treatment
-
Seed cells (e.g., vascular smooth muscle cells or fibroblasts) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the growth medium with a serum-free medium. This step is crucial to reduce basal levels of receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 20 ng/mL) for 10-15 minutes at 37°C. Include a non-stimulated control group.
2. Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish.[5]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
4. Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
5. Blocking
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Blocking is essential to prevent non-specific binding of antibodies.
6. Primary Antibody Incubation
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Recommended primary antibodies include:
-
Phospho-PDGFRβ (Tyr751)
-
Total PDGFRβ
-
Phospho-MAPK (Erk1/2) (Thr202/Tyr204)
-
Total MAPK (Erk1/2)
-
c-Fos
-
β-actin or GAPDH (as a loading control)
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
8. Detection and Imaging
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
9. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands.
-
Further, normalize these values to the loading control (β-actin or GAPDH) to correct for any loading inaccuracies.
-
Plot the normalized data to visualize the dose-dependent inhibition of protein phosphorylation by this compound.
Conclusion
Western blot analysis is an indispensable tool for characterizing the effects of this compound on the PDGF signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the molecular mechanisms of this potent tyrosine kinase inhibitor. Careful execution of these protocols will yield reliable and quantifiable data, contributing to the development of novel therapeutics targeting PDGF-driven diseases.
References
- 1. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.3. Protein extraction, PDGFRA stimulation and Western blotting [bio-protocol.org]
- 5. origene.com [origene.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Synergistic Inhibition of Angiogenesis and Tumor Progression by Co-Targeting PDGF and VEGF Signaling Pathways with CGP 53716 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progression of many solid tumors is critically dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to growing tumors. Two key signaling pathways involved in this process are the Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) pathways. The PDGF signaling axis is crucial for the recruitment and stabilization of pericytes, which support the structural integrity of blood vessels. The VEGF pathway, on the other hand, is a primary driver of endothelial cell proliferation, migration, and survival.
CGP 53716 is a potent protein tyrosine kinase inhibitor with selective activity against the PDGF receptor (PDGFR)[1]. By inhibiting PDGFR, this compound can disrupt the pericyte layer of the tumor vasculature, leading to destabilized and more permeable blood vessels. While this compound has shown therapeutic potential, its efficacy can be enhanced when used in combination with inhibitors targeting other pro-angiogenic pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in combination with other kinase inhibitors, particularly those targeting the VEGF receptor (VEGFR). The synergistic effect of dual inhibition of both PDGF and VEGF signaling pathways represents a promising strategy to achieve a more potent anti-angiogenic and anti-tumor response.
Rationale for Combination Therapy
Targeting only the VEGF pathway with inhibitors like PTK787/ZK222584 can lead to the regression of immature blood vessels. However, mature vessels, stabilized by a robust pericyte layer, are often resistant to anti-VEGF monotherapy[2]. This compound, by targeting the PDGFR on pericytes, can strip these stabilizing cells from the vessel wall, thereby sensitizing the mature vasculature to the effects of VEGFR inhibitors. This combined approach leads to a more comprehensive breakdown of the tumor vasculature, increased apoptosis of endothelial cells, and ultimately, a more significant inhibition of tumor growth[2].
Furthermore, preclinical studies have shown that combining PDGF and VEGF receptor inhibitors can lead to an additive effect in lowering the interstitial fluid pressure (IFP) within tumors[3][4]. High IFP is a common feature of solid tumors and acts as a barrier to the effective delivery of chemotherapeutic agents. By reducing IFP, combination therapy with this compound and a VEGFR inhibitor can enhance the efficacy of conventional chemotherapy[3].
Key Experimental Findings
Data Presentation
The following tables summarize quantitative data from a preclinical study investigating the synergistic effects of a PDGFR inhibitor (Imatinib/STI571, functionally analogous to this compound) in combination with a VEGFR inhibitor (PTK787/ZK222584) on tumor interstitial fluid pressure (IFP) and the efficacy of subsequent chemotherapy in a murine carcinoma model[3][4].
| Treatment Group | Mean Interstitial Fluid Pressure (IFP) (mm Hg) | % Reduction in IFP vs. Control |
| Control (Vehicle) | 15.2 | - |
| PDGFR Inhibitor (STI571) | 9.8 | 35.5% |
| VEGFR Inhibitor (PTK/ZK) | 10.5 | 30.9% |
| Combination (STI571 + PTK/ZK) | 6.1 | 59.9% |
| Treatment Group | Tumor Volume (mm³) after Chemotherapy (Taxol) | % Inhibition of Tumor Growth vs. Chemotherapy Alone |
| Chemotherapy Alone | 850 | - |
| PDGFR Inhibitor + Chemotherapy | 550 | 35.3% |
| VEGFR Inhibitor + Chemotherapy | 600 | 29.4% |
| Combination + Chemotherapy | 400 | 52.9% |
Signaling Pathways and Experimental Workflow
Signaling Pathway: Dual Inhibition of PDGF and VEGF Receptors in Angiogenesis
Caption: Dual inhibition of PDGF and VEGF signaling pathways.
Experimental Workflow: In Vivo Combination Therapy Study
Caption: Workflow for in vivo combination therapy studies.
Experimental Protocols
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This protocol is adapted for studying the effects of this compound and a VEGFR inhibitor on angiogenesis in vivo.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control (37.5°C, 60-70% humidity)
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Sterile scalpel and forceps
-
Thermanox® coverslips (13 mm diameter)
-
This compound (stock solution in DMSO)
-
VEGFR inhibitor (e.g., PTK787/ZK222584; stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Fat emulsion (e.g., Intralipid®) for drug delivery
-
Stereomicroscope
-
Digital camera
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell over the air sac.
-
On day 8 of embryonic development, place a sterile Thermanox® coverslip onto the CAM of each embryo.
-
Prepare treatment solutions by diluting stock solutions of this compound, VEGFR inhibitor, or the combination in a fat emulsion to the desired final concentration (e.g., 2 µg per embryo). Apply the vehicle control to the control group.
-
Apply the treatment solutions directly onto the coverslips.
-
Reseal the windows with sterile tape and return the eggs to the incubator.
-
On embryonic day 12, open the eggs and examine the CAM under a stereomicroscope.
-
Capture images of the vasculature in the area of the coverslip for quantitative analysis of vasodegeneration and vessel density.
Immunoblotting for Pericyte Markers
This protocol is for the detection of pericyte markers in CAM tissue to assess the effect of this compound on pericyte coverage.
Materials:
-
CAM tissue samples from the CAM assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-α-smooth muscle actin (α-SMA), anti-PDGFR-β, anti-desmin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Excise the CAM tissue from the treatment area and homogenize in ice-cold RIPA buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
TUNEL Assay for Apoptosis in CAM Tissue
This protocol is for the detection of apoptosis in the CAM vasculature following treatment.
Materials:
-
CAM tissue samples, fixed in 4% paraformaldehyde and embedded in paraffin
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (e.g., in situ cell death detection kit)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the paraffin-embedded CAM tissue sections.
-
Permeabilize the tissue with Proteinase K.
-
Perform the TUNEL reaction according to the manufacturer's instructions, which involves labeling the 3'-OH ends of fragmented DNA with a fluorescently labeled nucleotide.
-
Counterstain the nuclei with DAPI.
-
Mount the sections and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells in the vascular structures.
Measurement of Caspase-9 cDNA Levels
This protocol is for quantifying the expression of the pro-apoptotic gene Caspase-9 in CAM tissue via quantitative real-time PCR (qRT-PCR).
Materials:
-
CAM tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Caspase-9 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Extract total RNA from CAM tissue samples using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for Caspase-9 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of Caspase-9 in the treated groups compared to the control group.
Conclusion
The combination of the PDGFR inhibitor this compound with a VEGFR inhibitor represents a rational and effective strategy to overcome resistance to anti-angiogenic monotherapy. The provided data and protocols offer a framework for researchers to investigate the synergistic effects of this combination therapy in various preclinical models. The ability to disrupt both the endothelial and pericyte compartments of the tumor vasculature holds significant promise for the development of more effective cancer treatments. Further studies are warranted to explore the full therapeutic potential of this combination approach in different cancer types and in clinical settings.
References
- 1. scispace.com [scispace.com]
- 2. Discovery of High-Affinity PDGF-VEGFR Interactions: Redefining RTK Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined anti-angiogenic therapy targeting PDGF and VEGF receptors lowers the interstitial fluid pressure in a murine experimental carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Application Notes and Protocols: Flow Cytometry Applications with CGP 53716
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53716 is a potent protein-tyrosine kinase inhibitor with notable selectivity for the platelet-derived growth factor (PDGF) receptor.[1][2] By targeting the PDGF signaling pathway, this compound has been shown to inhibit cell proliferation, making it a valuable tool for studying cellular growth mechanisms and a potential therapeutic agent in diseases characterized by abnormal cell proliferation driven by PDGF receptor activation.[1][2] While originally identified as a selective PDGF receptor inhibitor, further studies have indicated that this compound can also inhibit DNA synthesis induced by other growth factors such as basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF).[3]
Flow cytometry is a powerful and versatile technology for single-cell analysis, widely used in drug discovery and mechanism of action studies. It enables the rapid, quantitative measurement of various cellular parameters, including cell cycle progression and apoptosis. This document provides detailed application notes and protocols for utilizing flow cytometry to investigate the effects of this compound on cell cycle distribution and apoptosis.
Principle of Action
This compound exerts its effects by inhibiting the tyrosine kinase activity of the PDGF receptor. This inhibition blocks downstream signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell cycle progression and survival. The expected cellular outcomes of this compound treatment are cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis. Flow cytometry allows for the precise quantification of these effects.
Data Presentation
Table 1: Inhibition of Growth Factor-Induced DNA Synthesis by this compound
| Cell Line | Growth Factor | IC50 of this compound (µM) |
| Rat Aortic Smooth Muscle Cells (RASMC) | PDGF-BB | ~0.1 |
| Rat Aortic Smooth Muscle Cells (RASMC) | bFGF | ~0.4 |
| Rat Aortic Smooth Muscle Cells (RASMC) | EGF | ~0.4 |
| Balb/3T3 Fibroblasts | PDGF-BB | ~0.2 |
| Balb/3T3 Fibroblasts | bFGF | ~0.4 |
| Balb/3T3 Fibroblasts | EGF | ~0.8 |
This data is derived from studies measuring thymidine incorporation as a marker for DNA synthesis. The IC50 values represent the concentration of this compound required to inhibit 50% of the DNA synthesis induced by the respective growth factor.
Signaling Pathway
Experimental Protocols
Application 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in a cell population treated with this compound using propidium iodide (PI) staining and flow cytometry. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
Cell line of interest (e.g., PDGF-responsive cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach exponential growth phase.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
For suspension cells, proceed directly to collection.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Application 2: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in cells treated with this compound. It utilizes a dual-staining method with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA dye that enters cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure inclusion of the apoptotic population.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate excitation and emission filters for the chosen fluorochromes (e.g., FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
Create a quadrant plot to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension before fixation and staining. Filtering the sample through a cell strainer just before analysis can be beneficial.
-
High Background Fluorescence: Ensure complete removal of ethanol after fixation. Optimize the concentration and incubation time for the fluorescent dyes.
-
Low Staining Intensity: Check the viability of the cells before staining. Ensure proper storage and handling of the fluorescent reagents.
-
Inconsistent Results: Maintain consistent cell densities, treatment times, and staining procedures across all samples.
Conclusion
Flow cytometry is an invaluable tool for characterizing the cellular effects of tyrosine kinase inhibitors like this compound. The protocols outlined in this document provide a robust framework for assessing the impact of this compound on cell cycle progression and apoptosis. These analyses are critical for understanding the compound's mechanism of action and for its preclinical evaluation as a potential therapeutic agent.
References
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with CGP 53716
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of formalin-fixed, paraffin-embedded (FFPE) tissues, with a specific focus on tissues that have been treated with CGP 53716, a potent protein tyrosine kinase inhibitor. This compound demonstrates selective activity against the platelet-derived growth factor (PDGF) receptor, making it a valuable tool in research targeting diseases driven by abnormal cell proliferation mediated by PDGF receptor activation.[1][2]
The following protocols are designed to guide researchers in visualizing and quantifying the effects of this compound on target proteins and signaling pathways within the tissue microenvironment.
Principle of the Method
Immunohistochemistry is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues.[3] This specificity allows for the visualization of the distribution and localization of specific proteins of interest within a tissue section. The protocol involves a series of steps including tissue preparation, antigen retrieval, antibody incubation, and signal detection, which can be either chromogenic or fluorescent.[3][4][5][6]
Data Presentation
The following tables provide a structured summary of recommended reagents and conditions for the IHC protocol.
Table 1: Reagents and Materials
| Reagent/Material | Description | Recommended Supplier (Example) |
| Primary Antibodies | Rabbit anti-phospho-PDGFRβ (Tyr751), Mouse anti-PDGFRβ, Rabbit anti-phospho-Akt (Ser473), etc. | Cell Signaling Technology, Abcam |
| Secondary Antibodies | HRP-conjugated Goat anti-Rabbit IgG, AP-conjugated Goat anti-Mouse IgG, etc. | Thermo Fisher Scientific, Vector Labs |
| Antigen Retrieval Solution | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0) | Various |
| Blocking Solution | 5% Normal Goat Serum in PBS with 1% BSA | Various |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol | Sigma-Aldrich |
| Chromogen/Substrate | DAB (3,3'-Diaminobenzidine) or AEC (3-amino-9-ethylcarbazole) | Dako, Vector Labs |
| Counterstain | Hematoxylin | Various |
| Mounting Medium | Aqueous or permanent mounting medium | Various |
| Microscope Slides | Positively charged slides | Various |
| Humidified Chamber | To prevent tissue drying during incubations | Laboratory supplies |
| Wash Buffer | Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) | Various |
Table 2: Recommended Incubation Times and Temperatures
| Step | Incubation Time | Temperature |
| Deparaffinization & Rehydration | 5-10 minutes per step | Room Temperature |
| Antigen Retrieval (HIER) | 10-20 minutes | 95-100°C |
| Peroxidase Block | 10-15 minutes | Room Temperature |
| Blocking | 30-60 minutes | Room Temperature |
| Primary Antibody | Overnight (16-18 hours) or 1-2 hours | 4°C or Room Temperature[7][8][9] |
| Secondary Antibody | 30-60 minutes | Room Temperature[7][8][9] |
| Enzyme/Substrate Incubation | 5-15 minutes | Room Temperature |
| Counterstaining | 1-5 minutes | Room Temperature |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing IHC on FFPE tissues.
I. Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse slides in two changes of xylene for 5 minutes each.[10][11]
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.[10][11]
-
Rinse slides in distilled water for 5 minutes.[10]
II. Antigen Retrieval
This step is crucial for unmasking antigenic epitopes that have been cross-linked by formalin fixation.[12][13][14][15] Heat-Induced Epitope Retrieval (HIER) is the most common method.[16][17]
-
Immerse slides in a staining dish filled with 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the solution with the slides to 95-100°C in a microwave, pressure cooker, or water bath for 10-20 minutes.[13][16]
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in distilled water.
III. Staining Procedure
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.[18][19] This step is essential when using a horseradish peroxidase (HRP)-based detection system.[19]
-
Wash: Rinse slides three times in wash buffer (PBS or TBS) for 5 minutes each.
-
Blocking: Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS with 1% BSA) for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.[18][19][20]
-
Primary Antibody Incubation: Gently blot the excess blocking solution from the slides. Apply the primary antibody diluted in antibody diluent to the tissue sections. Incubate overnight at 4°C in a humidified chamber.[7][8][9][21] The optimal dilution for each primary antibody should be determined empirically.
-
Wash: Rinse slides three times in wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Apply the enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to the tissue sections. Incubate for 30-60 minutes at room temperature in a humidified chamber.[7][8][9]
-
Wash: Rinse slides three times in wash buffer for 5 minutes each.
-
Chromogen/Substrate Development: Apply the chromogen substrate solution (e.g., DAB) to the tissue sections and incubate until the desired stain intensity develops. This is typically monitored under a microscope.
-
Wash: Rinse slides gently with distilled water to stop the reaction.
IV. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in hematoxylin for 1-5 minutes to stain the cell nuclei.[13]
-
Wash: Rinse slides in running tap water until the water runs clear.
-
Dehydration: Dehydrate the slides through graded ethanol solutions (e.g., 70%, 95%, 100%) for 2-3 minutes each.[11]
-
Clearing: Immerse slides in two changes of xylene for 3-5 minutes each.[11]
-
Mounting: Apply a drop of permanent mounting medium to the tissue section and place a coverslip over it, avoiding air bubbles. Allow the mounting medium to dry.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to this protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 5. Detection Systems in Immunohistochemistry - National Diagnostics [nationaldiagnostics.com]
- 6. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 7. In IHC what should be incubation time for primary antibody and secondary antibody ? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 12. IHC antigen retrieval protocol | Abcam [abcam.com]
- 13. stagebio.com [stagebio.com]
- 14. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 15. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. bosterbio.com [bosterbio.com]
- 17. sinobiological.com [sinobiological.com]
- 18. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 19. Basics of the Blocking Step in IHC [nsh.org]
- 20. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 21. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Troubleshooting CGP 53716 experimental results
Welcome to the technical support center for CGP 53716. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. By binding to the ATP-binding site of the PDGFR, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival.
Q2: I am observing unexpected effects in my experiment. Could these be off-target effects of this compound?
A2: While this compound is a selective inhibitor of the PDGF receptor, some studies have shown that it can inhibit other kinases at higher concentrations, such as the basic Fibroblast Growth Factor (bFGF) receptor and the Epidermal Growth Factor (EGF) receptor, although with lower potency.[1] If you are using high concentrations of this compound, it is possible that the observed effects are due to off-target inhibition. It is crucial to perform dose-response experiments to determine the optimal concentration for specific and potent inhibition of the PDGF receptor in your experimental system.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL.[2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q4: How should I store the this compound stock solution?
A4: For long-term storage, the stock solution of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2] Under these conditions, the solution should be stable for several months.
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound Against Various Kinases
| Kinase Target | IC50 (nM) | Reference |
| PDGFRα | 39 | Buchdunger et al., 1995 |
| PDGFRβ | 39 | Buchdunger et al., 1995 |
| c-Kit | >10,000 | Buchdunger et al., 1995 |
| c-Abl | >10,000 | Buchdunger et al., 1995 |
| VEGFR2 (KDR) | >10,000 | Buchdunger et al., 1995 |
| EGFR | >10,000 | Buchdunger et al., 1995 |
| bFGFR | ~1,000-10,000 | Porszasz et al., 2000 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
General Kinase Assay Protocol to Determine IC50 of this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., PDGFR).
Materials:
-
Recombinant human PDGFR protein
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (at Km concentration for the specific kinase)
-
Specific peptide substrate for PDGFR
-
This compound (serially diluted in DMSO)
-
[γ-³³P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PDGFR protein, and the peptide substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (ensure the reaction is in the linear range).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assay to Evaluate the Effect of this compound on PDGFR Phosphorylation (Western Blot)
Objective: To assess the ability of this compound to inhibit PDGF-induced autophosphorylation of the PDGF receptor in a cellular context.
Materials:
-
Cells expressing PDGFR (e.g., NIH-3T3 fibroblasts)
-
Cell culture medium
-
PDGF-BB ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated PDGFR (p-PDGFR)
-
Primary antibody against total PDGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against p-PDGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an antibody against total PDGFR to confirm equal protein loading.
Mandatory Visualizations
Caption: PDGF Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Optimizing CGP 53716 Concentration for Cell Viability
Welcome to the technical support center for the use of CGP 53716 in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting assistance for optimizing the concentration of this potent protein tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[1] By binding to the ATP-binding site of the PDGF receptor, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in cell proliferation and survival in cells that are dependent on PDGF signaling.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published studies, a starting concentration range of 0.1 µM to 10 µM is advisable for initial dose-response experiments.[2] The optimal concentration is highly dependent on the specific cell line being used. For instance, in rat aortic smooth muscle cells (RASMC) and Balb/3T3 fibroblasts, concentrations of 1 µM have been shown to effectively inhibit PDGF-BB-induced DNA synthesis.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound before assessing cell viability?
A4: The optimal incubation time can vary depending on the cell line and the specific experimental question. A common starting point is a 24 to 72-hour incubation period. It is recommended to perform a time-course experiment to determine the most appropriate incubation time for your specific cell model.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the research process. This guide provides solutions to some of the frequently observed problems when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no observed effect on cell viability | Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value for your cell line. |
| Cell line insensitivity: The cell line may not be dependent on the PDGF signaling pathway for survival and proliferation. | Confirm the expression of PDGF receptors in your cell line using techniques like Western blot or flow cytometry. Consider using a positive control cell line known to be sensitive to PDGF receptor inhibition. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage. | Prepare a fresh stock solution of this compound and store it under the recommended conditions. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution. |
| Edge effects: Wells on the periphery of the microplate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation: High concentrations of this compound may precipitate out of the culture medium. | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing fresh dilutions or using a lower starting concentration. | |
| Inconsistent results across experiments | Variations in cell passage number: The sensitivity of cells to a compound can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times: Minor variations in incubation periods can affect the final cell viability readings. | Strictly adhere to the predetermined incubation time for all experiments. |
Quantitative Data Presentation
The following table summarizes the inhibitory concentrations of this compound on DNA synthesis in different cell lines, providing a reference for designing your experiments.
| Cell Line | Growth Factor Stimulant | IC50 for DNA Synthesis Inhibition (µM) |
| Rat Aortic Smooth Muscle Cells (RASMC) | PDGF-BB | ~0.1 |
| Balb/3T3 Fibroblasts | PDGF-BB | ~0.3 |
| Rat Aortic Smooth Muscle Cells (RASMC) | bFGF | ~0.4 |
| Balb/3T3 Fibroblasts | bFGF | ~0.6 |
| Rat Aortic Smooth Muscle Cells (RASMC) | EGF | ~0.4 |
| Balb/3T3 Fibroblasts | EGF | ~1.0 |
Note: The data presented here is an approximation based on graphical representations from published studies and should be used as a guideline. It is crucial to determine the precise IC50 value for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plates
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Cell line of interest
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
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Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the PDGF signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
References
CGP 53716 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of CGP 53716, a potent inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid form and solutions are provided below.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, we recommend using dimethyl sulfoxide (DMSO). Due to its hygroscopic nature, it is advisable to use a fresh, unopened vial of DMSO to ensure maximal solubility.[1] Ultrasonic treatment can aid in dissolution.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the PDGF receptor, a transmembrane protein with intrinsic protein-tyrosine kinase activity. By binding to the PDGF receptor, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation. While it is highly selective for the PDGF receptor, some studies suggest it may also inhibit other growth factor pathways at higher concentrations.[2]
Q4: What are the known off-target effects of this compound?
A4: While this compound is known for its selectivity towards the PDGF receptor, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations. These effects can arise from non-specific binding to other kinases or through the complex interplay of cellular signaling pathways. It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Data Presentation
Table 1: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (-80°C) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (-20°C) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (327.71 mM) | Ultrasonic treatment may be required. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
Troubleshooting Guides
Issue 1: Variability in IC50 values in cell-based assays.
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Potential Cause: Inconsistent cell seeding density, variations in cell passage number, or degradation of the compound.
-
Troubleshooting Steps:
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Ensure a consistent cell seeding density across all wells and experiments.
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Use cells within a narrow passage number range to minimize phenotypic drift.
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Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
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Always include a vehicle control (e.g., DMSO at the same final concentration) to account for any solvent effects.
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Issue 2: Compound precipitation in cell culture media.
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Potential Cause: The final concentration of DMSO in the media is too high, or the aqueous solubility of this compound is exceeded.
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Troubleshooting Steps:
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Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid both cytotoxicity and precipitation.
-
When diluting the DMSO stock solution into aqueous media, do so in a stepwise manner to avoid rapid changes in concentration that can lead to precipitation.
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Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a lower concentration stock solution or using a different dilution method.
-
Issue 3: No or weak inhibition of PDGF-induced cell proliferation.
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Potential Cause: The cells may not be responsive to PDGF, the concentration of this compound may be too low, or the compound may have degraded.
-
Troubleshooting Steps:
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Confirm that your cell line expresses functional PDGF receptors and exhibits a proliferative response to PDGF stimulation.
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Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
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Verify the activity of your this compound stock by testing it in a well-characterized sensitive cell line or by preparing a fresh stock solution.
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Ensure that the cells are properly serum-starved before stimulation to reduce background signaling.
-
Experimental Protocols
Detailed Methodology: PDGF Receptor Phosphorylation Western Blot
This protocol details the steps to assess the inhibitory effect of this compound on PDGF-induced receptor phosphorylation.
-
Cell Culture and Treatment:
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Seed cells (e.g., NIH/3T3 or vascular smooth muscle cells) in appropriate culture dishes and grow to 70-80% confluency.
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Serum-starve the cells for 24 hours by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
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Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
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Stimulate the cells with an appropriate concentration of PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
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Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.
-
-
Western Blotting:
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Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the phosphorylated form of the PDGF receptor (e.g., anti-phospho-PDGFRβ) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe with an antibody against the total PDGF receptor to confirm equal protein loading.
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Detailed Methodology: PDGF-Induced Cell Proliferation Assay
This protocol outlines a method to measure the effect of this compound on cell proliferation in response to PDGF.
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Cell Seeding:
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Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
-
Serum Starvation and Treatment:
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Allow cells to attach overnight.
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Serum-starve the cells for 24 hours.
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Pre-treat the cells with a serial dilution of this compound (or vehicle control) for 1-2 hours.
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Add PDGF to the wells to stimulate proliferation.
-
-
Proliferation Measurement:
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Incubate the plates for 48-72 hours.
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Assess cell proliferation using a suitable method, such as:
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MTT or WST-1 assay: Measures metabolic activity.
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BrdU incorporation assay: Measures DNA synthesis.[1]
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Cell counting: Direct measurement of cell number.
-
-
-
Data Analysis:
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Normalize the data to the vehicle-treated control.
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Plot the cell viability or proliferation against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
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Mandatory Visualizations
Caption: PDGF Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effect of this compound.
References
- 1. PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Proactively Managing Off-Target Effects of CGP 53716
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of CGP 53716, a potent protein tyrosine kinase inhibitor. By following the troubleshooting guides and experimental protocols outlined below, users can enhance the specificity of their experiments and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1] It is designed to inhibit the signaling pathways activated by PDGF, which are involved in cellular processes like growth, proliferation, and differentiation.
Q2: What are the known off-target effects of this compound?
A2: While initially developed as a selective PDGF receptor inhibitor, studies have shown that this compound can also inhibit the signaling pathways stimulated by other growth factors, namely basic Fibroblast Growth Factor (bFGF) and Epidermal Growth Factor (EGF).[2] This inhibition appears to occur downstream of the growth factor receptor itself, as this compound does not inhibit EGF receptor autophosphorylation.[2]
Q3: At what concentrations are off-target effects typically observed?
A3: Off-target effects of kinase inhibitors are generally more pronounced at higher concentrations. It is crucial to perform a dose-response analysis to determine the optimal concentration of this compound that inhibits the PDGF receptor with minimal impact on other pathways.
Q4: How can I determine if the phenotype I observe in my experiment is due to an off-target effect?
A4: Several experimental strategies can help you distinguish between on-target and off-target effects. These include performing rescue experiments with a drug-resistant target mutant, using a structurally different inhibitor for the same target, and conducting kinome-wide selectivity profiling. A thorough troubleshooting guide is provided in the following section.
Q5: Are there commercially available services to test for off-target effects?
A5: Yes, several companies offer kinase profiling services (e.g., KinomeScan™) that can screen this compound against a large panel of kinases to identify potential off-target interactions.[3][4] This is a highly effective method for obtaining a comprehensive selectivity profile of the compound.
Troubleshooting Guide: Investigating Unexpected Results
Encountering unexpected or inconsistent results is a common challenge when working with kinase inhibitors. This guide will help you troubleshoot potential off-target effects of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity/Phenotype | Inhibition of essential "housekeeping" kinases or other critical cellular proteins. | 1. Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for PDGF receptor inhibition. A significant difference may indicate off-target toxicity. 2. Use a Structurally Distinct Inhibitor: Compare the effects with another PDGF receptor inhibitor that has a different chemical structure. 3. Kinome Profiling: If feasible, perform a kinome-wide selectivity screen to identify other inhibited kinases. |
| Lack of Expected Phenotype Despite Target Inhibition | Activation of compensatory signaling pathways. | 1. Probe Compensatory Pathways: Use Western blotting to check for the activation of parallel survival pathways (e.g., PI3K/Akt, MAPK/ERK). 2. Combination Therapy: If a compensatory pathway is activated, consider co-treatment with an inhibitor for that pathway. |
| Inconsistent Results Across Different Cell Lines | Cell-type specific expression of off-target proteins or differential importance of signaling pathways. | 1. Test in Multiple Cell Lines: Assess the effects of this compound in a panel of cell lines with varying expression levels of the PDGF receptor and potential off-targets. 2. Characterize Your Cell Model: Verify the expression and activity of the PDGF receptor and key downstream signaling components in your specific cell line. |
Quantitative Data Summary
The following table provides a representative summary of the inhibitory activity of this compound. It is important to note that specific IC50 values can vary depending on the experimental conditions and assay format. Researchers should determine the potency of this compound in their own experimental systems.
| Target | Reported Effect | Concentration Range for On-Target Activity | Potential Off-Target Pathways | Notes |
| PDGF Receptor | Inhibition of autophosphorylation and downstream signaling. | 0.1 - 1 µM | bFGF and EGF signaling pathways | High selectivity for PDGF receptor over EGF receptor autophosphorylation.[2] |
Experimental Protocols
Here are detailed methodologies for key experiments to identify and characterize the off-target effects of this compound.
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration significantly higher than its on-target IC50 (e.g., 100 µM).
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Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.[5][6] These services typically provide detailed protocols for sample submission.
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Binding or Activity Assay: The service will perform a high-throughput screening assay, often a competition binding assay or an in vitro kinase activity assay, to measure the interaction of this compound with each kinase in the panel.
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Data Analysis: The results are typically provided as a percentage of inhibition at a specific concentration or as IC50 values for the kinases that show significant inhibition. This data will reveal the selectivity profile of this compound and identify potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target (PDGF receptor) and potential off-targets in a cellular context.
Methodology:
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Cell Culture and Treatment:
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Plate cells that express the target protein(s) and allow them to adhere.
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Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
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After treatment, wash the cells with PBS.
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Resuspend the cells in PBS containing protease and phosphatase inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
-
Cell Lysis and Protein Quantification:
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Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[7]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Collect the supernatant containing the soluble proteins.
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Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
-
Western Blot Analysis:
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Normalize the protein concentrations of all samples.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-PDGF receptor) or a suspected off-target protein.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways potentially affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. annualreviews.org [annualreviews.org]
- 9. news-medical.net [news-medical.net]
Technical Support Center: Interpreting Unexpected Results with CGP 53716
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving CGP 53716.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a protein tyrosine kinase inhibitor.[1] It was initially characterized as a potent and selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase.[1][2] It functions by blocking the autophosphorylation of the PDGF receptor, which in turn inhibits downstream signaling pathways responsible for cell proliferation.[2][3]
Q2: I'm observing inhibition of cell proliferation in a system where PDGF is not the primary driver. Is this an expected result?
While initially considered highly selective for the PDGF receptor, subsequent studies have shown that this compound can also inhibit DNA synthesis induced by other growth factors, such as basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF).[3] Therefore, observing anti-proliferative effects in other growth factor-driven systems can be an "unexpected" but known off-target effect of the compound.
Q3: How can I determine if the unexpected effects I'm seeing are due to off-target inhibition by this compound?
To investigate potential off-target effects, you can perform a series of control experiments. This includes testing the effect of this compound on cell lines stimulated with different growth factors (e.g., PDGF, bFGF, EGF) and measuring downstream signaling events specific to each pathway. For example, you can assess the phosphorylation status of different receptor tyrosine kinases in the presence of this compound.
Q4: Does this compound affect all downstream signaling pathways of a targeted receptor equally?
Not necessarily. For instance, while this compound inhibits EGF-induced DNA synthesis, it has been shown not to inhibit EGF-stimulated receptor autophosphorylation or the expression of c-Fos protein at similar concentrations.[3] This suggests that its inhibitory action on certain pathways may occur at a point downstream of the initial receptor activation and can be pathway-specific.
Troubleshooting Guides
Problem 1: Unexpected Inhibition of a Non-PDGF Driven Cellular Process
You are studying a cellular process driven by EGF and observe inhibition upon treatment with this compound, even though you expected it to be selective for the PDGF receptor.
Possible Cause: Off-target effects of this compound on other growth factor signaling pathways.
Troubleshooting Steps:
-
Confirm the primary signaling pathway: Ensure your experimental system is predominantly driven by the intended growth factor (e.g., EGF) and not by endogenous PDGF.
-
Perform a dose-response experiment: Determine the concentration at which this compound inhibits the non-target pathway. Compare this to the known potency for PDGF receptor inhibition.
-
Assess receptor phosphorylation: Check the phosphorylation status of the EGF receptor (EGFR) in the presence of EGF and this compound. A lack of inhibition of EGFR autophosphorylation, coupled with downstream effects, would point towards an off-target effect downstream of the receptor.[3]
-
Analyze downstream signaling: Investigate key downstream signaling molecules of the alternative pathway (e.g., MAP kinase phosphorylation for the EGF pathway) to pinpoint the level of inhibition.[3]
Problem 2: Inconsistent Anti-proliferative Effects Across Different Cell Lines
You observe potent inhibition of cell growth in one cell line (e.g., rat aortic smooth muscle cells) but weaker or no effect in another (e.g., Balb/3T3 fibroblasts) under similar serum-stimulated conditions.
Possible Cause: The differential dependence of cell lines on various growth factor signaling pathways for proliferation.
Troubleshooting Steps:
-
Characterize growth factor dependence: Determine the primary growth factors driving the proliferation of each cell line in your culture conditions.
-
Compare IC50 values: Perform dose-response curves for this compound against proliferation stimulated by specific growth factors (PDGF, bFGF, EGF) in each cell line to determine the half-maximal inhibitory concentration (IC50).
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Antibody blocking experiment: To rule out the involvement of endogenous PDGF in bFGF-stimulated proliferation, you can co-incubate the cells with a neutralizing antibody to PDGF.[3]
Data Presentation
Table 1: Comparative Inhibitory Effects of this compound on DNA Synthesis
| Growth Factor Stimulant | Cell Line | Potency of Inhibition by this compound | Reference |
| PDGF-BB | RASMC, 3T3 | High | [3] |
| bFGF | RASMC, 3T3 | Moderate (2- to 4-fold less than PDGF-BB) | [3] |
| EGF | RASMC, 3T3 | Moderate (2- to 4-fold less than PDGF-BB) | [3] |
Experimental Protocols
Key Experiment: Receptor Autophosphorylation Assay
Objective: To determine if this compound inhibits the autophosphorylation of a specific receptor tyrosine kinase (e.g., PDGFR or EGFR).
Methodology:
-
Cell Culture: Plate cells (e.g., rat aortic smooth muscle cells) and grow to near confluence.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 24 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells with the specific growth factor (e.g., PDGF-BB or EGF) for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation: Incubate the cell lysates with an antibody specific for the receptor of interest (e.g., anti-PDGFRβ or anti-EGFR) overnight at 4°C.
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Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phosphotyrosine antibody to detect the level of receptor autophosphorylation. Normalize the results by probing a separate blot with an antibody against the total receptor protein.
Mandatory Visualizations
Caption: PDGF signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 53716 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CGP 53716, a potent protein tyrosine kinase inhibitor targeting the Platelet-Derived Growth Factor (PDGF) receptor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and cool place. For long-term storage, it is recommended to store it at -20°C.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q3: What are the potential degradation pathways for this compound?
A3: As a 2-phenylaminopyrimidine derivative, this compound may be susceptible to degradation through several pathways, although specific studies on this compound are limited. Potential degradation routes include:
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Hydrolysis: The amide linkage in the side chain could be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The phenyl and pyrimidine rings, as well as the secondary amine, could be sites of oxidation.
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Photodegradation: Aromatic systems like the one in this compound can be sensitive to light, leading to photodegradation.
Q4: How can I check for the degradation of my this compound sample?
A4: The most reliable method to assess the purity and detect degradation of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact drug from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity in my experiments. | Degradation of this compound in stock solutions or experimental media. | 1. Prepare fresh stock solutions from solid compound.2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.3. Protect solutions from light by using amber vials or covering them with foil.4. Assess the stability of this compound in your specific experimental media and conditions (pH, temperature) by performing a time-course experiment and analyzing samples by HPLC. |
| Precipitation observed in my stock solution upon storage. | Poor solubility or solvent evaporation. | 1. Ensure the storage temperature is appropriate. For DMSO stock solutions, storage at -20°C is common, but for some compounds, storage at 4°C or room temperature might be necessary to maintain solubility.2. Ensure vials are tightly sealed to prevent solvent evaporation.3. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Appearance of new peaks in my HPLC chromatogram over time. | Chemical degradation of this compound. | 1. Review your storage and handling procedures. Ensure the compound is protected from light, extreme temperatures, and reactive chemicals.2. If degradation is suspected, perform a forced degradation study to identify potential degradation products and pathways. This can help in developing a more robust formulation or experimental protocol. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for a forced degradation study to identify the stability-indicating properties of an analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution in a clear vial to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
A stability-indicating method is one that can resolve the parent peak from all degradation product peaks.
Visualizations
PDGF Signaling Pathway and Inhibition by this compound
Caption: PDGF signaling pathway and its inhibition by this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of this compound.
References
Technical Support Center: Enhancing Experimental Efficacy of CGP 53716
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of CGP 53716 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1][2] Its primary mechanism of action is to block the autophosphorylation of the PDGF receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation.[2][3] By inhibiting this process, this compound can be used to study and potentially treat diseases driven by abnormal cell growth mediated by PDGF receptor activation.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Condition | Recommendation |
| Stock Solution Storage | Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1] |
| Solvent | Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. |
| Handling | Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes. |
Q3: Is this compound completely selective for the PDGF receptor?
A3: While this compound shows high selectivity for the PDGF receptor, it is not entirely specific. Studies have shown that it can also inhibit DNA synthesis induced by other growth factors, such as basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF), although with lower potency (2- to 4-fold less selective than for PDGF-BB).[3] However, it does not appear to inhibit EGF-stimulated receptor autophosphorylation or downstream c-Fos expression at concentrations effective against PDGF signaling.[3] Researchers should be aware of potential off-target effects, especially at higher concentrations.
Q4: How can I confirm that this compound is active in my cell-based assay?
A4: The most direct way to confirm the on-target activity of this compound is to assess the phosphorylation status of the PDGF receptor. A successful experiment will show a significant reduction in PDGF-induced receptor phosphorylation in the presence of the inhibitor. This can be measured by Western blotting using an antibody specific for the phosphorylated form of the PDGF receptor.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Proliferation
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Ensure proper storage of the compound and stock solutions. Prepare fresh dilutions from a new aliquot for each experiment. The stability of this compound in your specific cell culture medium over the course of your experiment should be considered, as some compounds can degrade in aqueous solutions.[4][5] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM). |
| Cell Line Insensitivity | Confirm that your cell line expresses the PDGF receptor and that its proliferation is dependent on PDGF signaling. If not, this compound will not have the expected effect. |
| Incorrect Experimental Design | Ensure you have appropriate controls, including a vehicle-only (e.g., DMSO) control and a positive control for proliferation. |
Problem 2: Observed Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of inhibiting other kinases. |
| Non-Specific Kinase Inhibition | If you suspect off-target effects, consider using a structurally different PDGF receptor inhibitor as a control to see if the same phenotype is observed. A comprehensive kinase selectivity profile for this compound is not widely available in public literature; therefore, performing a kinase panel screen may be necessary for definitive characterization of off-target activities. |
| Cellular Context | The off-target effects of a kinase inhibitor can be cell-type specific. It is important to validate key findings in multiple cell lines if possible. |
Experimental Protocols
Protocol 1: Western Blot for PDGF Receptor Phosphorylation
-
Cell Seeding: Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
PDGF Stimulation: Stimulate the cells with an appropriate concentration of PDGF (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated PDGFRβ (e.g., Tyr751) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total PDGFRβ to confirm equal protein loading.
Protocol 2: Cell Proliferation Assay (e.g., MTT or BrdU)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound or vehicle control. Include a positive control for proliferation (e.g., PDGF stimulation in serum-free media) and a negative control (serum-free media alone).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
Assay: Perform the proliferation assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: PDGF Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Addressing solubility issues with CGP 53716 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protein tyrosine kinase inhibitor, CGP 53716. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching concentrations of up to 125 mg/mL (327.71 mM).[1] For best results, it is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1] The use of ultrasonic treatment is also recommended to facilitate dissolution.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1]
-
Apply Sonication: Use an ultrasonic bath to aid dissolution. Sonicate for short intervals to avoid heating the sample.[1]
-
Gentle Warming: Gently warm the solution to 37°C. Do not overheat, as this may degrade the compound.
-
Increase Solvent Volume: If the concentration is very high, you may need to add more DMSO to fully dissolve the compound.
Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are some strategies to mitigate this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically less than 0.5%, to maintain compound solubility and minimize solvent effects on your experimental system.
-
Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, at a low concentration (e.g., 0.01-0.1%) in your final assay buffer to improve the solubility of the compound.
-
Pre-dilution in a Co-solvent: Before the final dilution in the aqueous buffer, perform an intermediate dilution step of your DMSO stock in a co-solvent like ethanol or polyethylene glycol (PEG).
-
Vortex During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that lead to precipitation.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] When stored at -80°C, the solution is stable for up to 6 months, and at -20°C, it is stable for up to 1 month.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in the assay. | Compound precipitation in the assay medium, leading to a lower effective concentration. | Visually inspect the assay wells for any signs of precipitation. If observed, refer to the strategies in FAQ Q3 to improve solubility. Prepare fresh dilutions for each experiment. |
| Degradation of the compound due to improper storage. | Ensure stock solutions are stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Incorrect final concentration in the assay. | Double-check all dilution calculations. Use calibrated pipettes for accurate liquid handling. | |
| High background signal or off-target effects. | High concentration of DMSO in the final assay medium. | Prepare a vehicle control with the same final DMSO concentration to assess its effect. Aim for a final DMSO concentration below 0.5%. |
| The compound may have off-target effects at higher concentrations. | Perform a dose-response experiment to determine the optimal concentration range for your specific assay. Research has shown that this compound can inhibit multiple growth factor pathways.[2] | |
| Variability between replicate wells. | Uneven dissolution or precipitation of the compound. | Ensure the stock solution is fully dissolved before making dilutions. Vigorously mix the final assay plate after adding the compound to ensure a homogenous solution in each well. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 381.43 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.81 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds to initially mix the powder and solvent.
-
Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solid is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Visualizing Experimental Workflow and Troubleshooting
Caption: A typical experimental workflow for using this compound.
Caption: A decision-making flowchart for troubleshooting solubility issues.
References
Technical Support Center: Best Practices for Long-Term Experiments with CGP 53716
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting successful long-term experiments with CGP 53716, a potent protein tyrosine kinase inhibitor targeting the platelet-derived growth factor (PDGF) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a protein tyrosine kinase inhibitor that selectively targets the platelet-derived growth factor (PDGF) receptor. By binding to the ATP-binding site of the receptor's kinase domain, it inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and migration.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store them at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2]
Q3: How stable is this compound in cell culture medium during long-term experiments?
Q4: What are the known off-target effects of this compound?
A4: While this compound is selective for the PDGF receptor, some studies have shown that it can also inhibit DNA synthesis induced by other growth factors, such as basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF), albeit with lower potency.[3] This suggests potential off-target activity on other tyrosine kinases. Researchers should be aware of these potential off-target effects, especially when using high concentrations of the inhibitor.
Q5: What are the general recommendations for a starting concentration in a long-term experiment?
A5: The optimal concentration of this compound for a long-term experiment will depend on the cell type and the specific research question. It is recommended to first perform a dose-response experiment to determine the IC50 value for your cell line. For long-term studies, a concentration at or slightly above the IC50 is often a good starting point. It is crucial to balance the desired inhibitory effect with potential long-term cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Effect Over Time | 1. Compound Degradation: this compound may degrade in the cell culture medium at 37°C over time. 2. Cellular Resistance: Cells may develop resistance mechanisms during prolonged exposure. | 1. Replenish Compound Frequently: Change the culture medium and add fresh this compound every 24-48 hours. 2. Verify Target Inhibition: Periodically perform Western blots to check the phosphorylation status of the PDGF receptor and downstream targets (e.g., Akt, ERK) to confirm continued inhibition. 3. Consider Pulsed Treatment: Alternate between treatment and recovery periods to potentially mitigate the development of resistance.[4] |
| Unexpected Cytotoxicity | 1. High Concentration: The concentration of this compound may be too high for long-term exposure. 2. Off-Target Effects: Inhibition of other essential kinases could lead to cell death.[3] 3. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.[2] | 1. Optimize Concentration: Perform a long-term viability assay with a range of concentrations to determine the maximum non-toxic concentration. 2. Investigate Off-Target Effects: If possible, assess the activity of other relevant kinases in your experimental system. 3. Control for Solvent Effects: Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in all experiments.[5] |
| Precipitation of Compound in Culture Medium | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Improper Dilution: Rapid dilution of a concentrated DMSO stock into aqueous medium can cause precipitation. | 1. Check Solubility: Consult the manufacturer's data sheet for solubility information.[1] 2. Use Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in culture medium before adding it to the final culture volume. |
| Variability Between Experiments | 1. Inconsistent Compound Activity: Improper storage or handling of this compound can lead to degradation. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number, density, or media composition can affect experimental outcomes. | 1. Proper Aliquoting and Storage: Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at the recommended temperature.[1][2] 2. Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed at a consistent density, and use the same batch of media and supplements for a set of experiments.[6] |
Experimental Protocols
Protocol 1: Long-Term Treatment of Adherent Cells with this compound
This protocol provides a general guideline for the continuous treatment of adherent cells with this compound for an extended period (e.g., 7-14 days).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium
-
Adherent cells of interest
-
Sterile culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Cell Seeding:
-
Seed the adherent cells in culture plates or flasks at a density that will not lead to over-confluence during the experiment. This will need to be optimized for your specific cell line.
-
-
Preparation of Working Solution and Treatment:
-
On the day of treatment, thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Prepare the desired final concentration of this compound by performing serial dilutions in pre-warmed complete culture medium. It is recommended to first prepare an intermediate dilution to avoid precipitation.
-
Also prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Long-Term Maintenance:
-
Every 24 to 48 hours, aspirate the medium from the cells, wash once with sterile PBS, and replace it with freshly prepared medium containing this compound or the vehicle control. This frequent replenishment is crucial to maintain a consistent concentration of the active compound.
-
-
Endpoint Analysis:
-
At the end of the treatment period, harvest the cells for downstream analysis (e.g., Western blotting, proliferation assays, RNA sequencing).
-
Visualizations
Caption: PDGF Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for a long-term in vitro experiment with this compound.
Caption: Troubleshooting logic for common issues in long-term this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of CGP 53716 on PDGFR: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR), this guide provides a comprehensive comparison of CGP 53716 with other known PDGFR inhibitors. This document summarizes key performance data, details experimental protocols for validation, and visualizes the targeted signaling pathway.
Comparative Inhibitory Activity of Selected Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative compounds against PDGFR and other key kinases. This data is crucial for assessing the potency and selectivity of these inhibitors.
| Inhibitor | PDGFRα (IC50) | PDGFRβ (IC50) | c-Kit (IC50) | VEGFR2 (IC50) | Abl (IC50) |
| This compound | 45 nM[1] | 4.2 nM[1] | 87 nM[1] | > 3.1 µM[1] | 22 nM[1] |
| Imatinib | 71 nM[2] | 607 nM[2] | 0.1 µM[3][4] | - | 0.6 µM[3][4][5] |
| Sunitinib | - | 2 nM[6] | - | 80 nM[6] | - |
| Pazopanib | 71 nM[7] | 84 nM | 74 nM[7] | 30 nM[7][8] | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory effects of compounds on PDGFR.
In Vitro Kinase Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified PDGFR.
Objective: To determine the IC50 value of an inhibitor against purified PDGFRα or PDGFRβ.
Materials:
-
Purified recombinant human PDGFRα or PDGFRβ kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Enzyme and Substrate Preparation: Dilute the purified PDGFR kinase and the peptide substrate in kinase buffer to their optimal working concentrations.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of inhibitor dilution (or DMSO for control).
-
2 µL of the diluted PDGFR kinase.
-
2 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[9]
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based PDGFR Autophosphorylation Assay
This assay measures the ability of an inhibitor to block PDGFR autophosphorylation in a cellular context, providing insights into its cell permeability and activity.
Objective: To determine the cellular potency of an inhibitor in blocking ligand-induced PDGFR phosphorylation.
Materials:
-
Cells expressing PDGFR (e.g., NIH-3T3 cells or engineered cell lines).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
PDGF ligand (e.g., PDGF-BB).
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Test inhibitor dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-PDGFRβ (Tyr751) and anti-total-PDGFRβ.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Starvation: Plate the cells and grow to confluence. Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the test inhibitor (or DMSO for control) for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a specific concentration of PDGF ligand (e.g., 50 ng/mL PDGF-BB) for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PDGFR and total PDGFR.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for phospho-PDGFR and normalize to the total PDGFR levels. Determine the IC50 value by plotting the normalized phosphorylation levels against the inhibitor concentration.
Visualizing the PDGFR Signaling Pathway
Understanding the signaling cascade initiated by PDGFR activation is crucial for contextualizing the mechanism of action of its inhibitors.
Caption: PDGFR signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound like this compound on PDGFR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. promega.com [promega.com]
A Comparative Guide to CGP 53716 and Other PDGFR Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor is a critical decision in experimental design. This guide provides an objective comparison of CGP 53716 with other widely used PDGFR inhibitors, supported by experimental data to inform your research.
The PDGFR signaling pathway plays a crucial role in cellular processes such as proliferation, migration, and survival. Its dysregulation is implicated in various diseases, including cancer and fibrotic disorders, making it a key target for therapeutic intervention. This guide focuses on a comparative analysis of this compound and other prominent PDGFR inhibitors like Imatinib, Sunitinib, Sorafenib, and Nintedanib.
Quantitative Comparison of PDGFR Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activities of this compound and other selected PDGFR inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, are crucial for comparing the potency and selectivity of these compounds. Lower values typically indicate higher potency.
Table 1: Inhibitory Activity (IC50) Against PDGFR and Other Kinases
| Compound | PDGFRα (nM) | PDGFRβ (nM) | c-Kit (nM) | VEGFR2 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | - | - | - | - | Reported to have 2- to 4-fold selectivity for PDGF-BB-stimulated DNA synthesis over bFGF or EGF.[1] |
| Imatinib | 71 | 607 | 100[2] | - | v-Abl (600)[2] |
| Sunitinib | 69 (cellular)[3] | 2[3][4] | - | 80[3][4] | FLT3 (50), RET |
| Sorafenib | - | 57[5][6] | 68[6] | 90[5][6] | Raf-1 (6), B-Raf (22)[5][6] |
| Nintedanib | 59[7] | 65[7] | - | 13[7] | FGFR1 (69), FGFR2 (37), FGFR3 (108)[7] |
Note: IC50 values can vary depending on the assay conditions (e.g., cell-free vs. cell-based assays, ATP concentration).
Table 2: Binding Affinity (Kd) of Selected Inhibitors to Various Kinases
| Compound | PDGFRα (nM) | PDGFRβ (nM) | c-Kit (nM) | VEGFR2 (nM) | Number of Kinases Bound (Kd < 3 µM) |
| Imatinib | - | - | - | - | 34 (at Cmax of 7500 nM)[5] |
| Nintedanib | - | - | - | - | 44 (at Cmax of 64 nM)[5] |
Note: A lower number of bound kinases at a therapeutically relevant concentration can indicate higher selectivity.
PDGFR Signaling Pathway and Inhibitor Action
The diagram below illustrates the PDGFR signaling cascade and the points at which various inhibitors exert their effects. Understanding this pathway is essential for interpreting the functional consequences of PDGFR inhibition.
Caption: PDGFR signaling pathway and points of inhibitor action.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the general methodologies for key experiments used to characterize PDGFR inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Objective: To quantify the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant PDGFRα or PDGFRβ kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ATP (at a concentration near the Km for the kinase)
-
Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the purified kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescent signal, which correlates with kinase activity, is measured using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the ability of an inhibitor to prevent cell growth, which is a key downstream effect of PDGFR signaling.
Objective: To determine the effect of a PDGFR inhibitor on the proliferation of cells that are dependent on PDGFR signaling.
Materials:
-
A suitable cell line (e.g., Ba/F3 cells engineered to express PDGFR, or cancer cell lines with activated PDGFR signaling)
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
A cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or BrdU incorporation assay)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
The signal is proportional to the number of viable, proliferating cells.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Summary and Concluding Remarks
The selection of a PDGFR inhibitor should be guided by the specific requirements of the research.
-
This compound has been described as a potent and selective PDGFR inhibitor, though some studies suggest it may have off-target effects on other growth factor pathways.[1] More comprehensive and direct comparative studies are needed to fully delineate its kinase selectivity profile.
-
Imatinib is a well-established inhibitor of PDGFR, c-Kit, and Abl kinases.[2] Its selectivity profile is relatively narrow among the multi-kinase inhibitors.
-
Sunitinib and Sorafenib are multi-kinase inhibitors that potently target PDGFRs in addition to VEGFRs and other kinases.[3][4][5][6] This broader activity can be advantageous in contexts where multiple signaling pathways contribute to the pathology, such as in tumor angiogenesis.
-
Nintedanib is another multi-target inhibitor with potent activity against PDGFR, VEGFR, and FGFR.[7] Its efficacy in diseases like idiopathic pulmonary fibrosis highlights the importance of targeting multiple pro-fibrotic pathways.
Researchers should carefully consider the desired level of selectivity for their experiments. For studies aiming to specifically dissect the role of PDGFR signaling, an inhibitor with a narrower kinase profile may be preferable. Conversely, for in vivo models of complex diseases like cancer, a multi-kinase inhibitor might offer a more potent therapeutic effect. The experimental data and protocols provided in this guide are intended to serve as a valuable resource for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. carnabio.com [carnabio.com]
- 3. Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP 53716 and Imatinib in Glioblastoma Research
A Head-to-Head Look at Two Tyrosine Kinase Inhibitors in Brain Cancer Studies
Glioblastoma, the most aggressive form of brain cancer, remains a significant challenge in oncology. The intricate signaling pathways that drive its growth have led researchers to investigate targeted therapies, particularly tyrosine kinase inhibitors (TKIs). Among these, imatinib has been extensively studied, while CGP 53716 has been explored in the context of inhibiting similar pathways. This guide provides a comparative overview of these two compounds based on available preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Key Growth Pathways
Both this compound and imatinib were developed to inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling and proliferation. Their primary targets, though overlapping, have distinct profiles.
Imatinib , sold under the brand name Gleevec®, is a well-characterized TKI that targets several key enzymes, including:
-
Platelet-Derived Growth Factor Receptor (PDGFR) : Often overexpressed in glioblastoma, PDGFR signaling promotes tumor cell proliferation and survival.[1][2]
-
c-Kit : A receptor tyrosine kinase implicated in various cancers.
-
c-Abl : A non-receptor tyrosine kinase involved in cell differentiation, division, and adhesion.
This compound was initially developed as a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor. However, studies have indicated that it may not be as selective as first thought, potentially inhibiting multiple growth factor pathways.[3] Its effects on other key glioblastoma targets like c-Abl have not been extensively documented in the available literature.
Preclinical Efficacy: An Indirect Comparison
Imatinib in Glioblastoma Cell Lines
Imatinib has been evaluated in various glioblastoma cell lines, demonstrating modest to significant effects on cell viability and proliferation. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cell lines.
| Cell Line | IC50 (µM) | Experimental Context |
| IPSB-18 | 15.7 - 18.7 | 3D invasion assay[4] |
| SNB-19 | 15.7 - 18.7 | 3D invasion assay[4] |
| U87-MG | Not specified | Showed decreased proliferation, invasion, and migration[2] |
| T98G | Not specified | Showed decreased cellular viability[5] |
Note: IC50 values for imatinib can vary significantly depending on the assay conditions and the specific molecular characteristics of the cell line.
This compound: Limited Data in Glioblastoma
There is a notable lack of published data on the efficacy of this compound specifically in glioblastoma cell lines. One study reported its effects on rat aortic smooth muscle cells (RASMC) and Balb/3T3 fibroblasts, where it inhibited DNA synthesis stimulated by PDGF-BB, bFGF, and EGF, suggesting a broader inhibitory profile than just targeting the PDGF receptor.[3] The absence of glioblastoma-specific preclinical data for this compound is a significant limitation in this comparison.
In Vivo Studies: Imatinib in Glioblastoma Xenografts
Imatinib has been tested in animal models of glioblastoma, typically using human glioblastoma cells implanted in immunocompromised mice (xenografts).
| Animal Model | Treatment | Key Findings |
| U87 xenograft | Imatinib + Radiation | Increased tumor growth delay compared to radiation alone.[6][7] |
| Feline vaccine-associated sarcoma (murine xenograft) | Imatinib | Significantly inhibited tumor growth.[8] |
Similar in vivo studies for this compound in glioblastoma models are not available in the current body of scientific literature.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, below are the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
In Vivo Xenograft Study
This experimental design is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Clinical Trials: Imatinib in Glioblastoma Patients
Imatinib has been evaluated in several clinical trials for glioblastoma, both as a monotherapy and in combination with other treatments. The overall results have been modest, with limited efficacy in unselected patient populations. Some studies suggest that a subset of patients with specific molecular markers, such as PDGFR amplification, may derive some benefit.
Conclusion: A Tale of Two Inhibitors with Disparate Data
This comparison highlights a significant disparity in the available research for this compound and imatinib in the context of glioblastoma. Imatinib has been extensively studied, from its molecular mechanism to its clinical application, providing a wealth of data for the scientific community. While it has not emerged as a breakthrough therapy for glioblastoma, the research has contributed to a better understanding of the disease's underlying biology.
In contrast, the literature on this compound in glioblastoma is sparse. While its inhibitory action on PDGF-stimulated pathways is noted, the lack of specific preclinical and in vivo data in glioblastoma models makes a direct comparison with imatinib challenging. Future research would be necessary to determine if this compound holds any potential as a therapeutic agent for this devastating disease. For now, imatinib remains the more comprehensively characterized compound in the realm of glioblastoma research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of imatinib mesylate effects on glioblastoma aggressiveness with SPECT radiotracer 99mTc-(v)-DMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human glioblastoma and carcinoma xenograft tumors treated by combined radiation and imatinib (Gleevec) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cross-Validation of CGP 53716's Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein tyrosine kinase inhibitor CGP 53716 with other widely used inhibitors, Imatinib and Sunitinib. The focus of this comparison is to cross-validate the specificity of this compound, offering researchers a comprehensive resource for selecting the most appropriate tool for their studies.
Executive Summary
This compound is a potent inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor. While initially reported as highly selective, subsequent studies have indicated potential off-target effects on other growth factor signaling pathways. This guide presents available data on the kinase inhibition profiles of this compound, Imatinib, and Sunitinib to provide a clearer understanding of their relative specificities. Imatinib and Sunitinib are multi-kinase inhibitors with well-characterized broad-spectrum activity, serving as useful benchmarks for contextualizing the specificity of this compound.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 in nM) of this compound, Imatinib, and Sunitinib against a panel of selected kinases. It is important to note that the data has been compiled from various sources and experimental conditions may differ.
Table 1: Inhibition of Primary Target Kinases
| Kinase | This compound (IC50, nM) | Imatinib (IC50, nM) | Sunitinib (IC50, nM) |
| PDGFRβ | ~100[1] | 100[1] | 2[2] |
| c-Kit | - | 100[1] | - |
| VEGFR2 | - | - | 80[2] |
| Abl | - | 600[1] | >600 |
Table 2: Inhibition of Selected Off-Target Kinases
| Kinase | This compound (Activity) | Imatinib (IC50, nM) | Sunitinib (IC50, nM) |
| EGFR | No significant inhibition of autophosphorylation[3][4] | >10,000 | >10,000[5] |
| FGFR | Inhibition of bFGF-stimulated DNA synthesis[3] | - | >10,000 |
| Src | - | - | 600 |
Note: For this compound, quantitative IC50 values against a broad kinase panel are not as widely published as for Imatinib and Sunitinib. The activity described is based on cellular assays measuring downstream effects.
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data. Below are representative protocols for commonly used kinase inhibition assays.
Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)
This method is considered a gold standard for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate.[6][7]
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and the test compound (e.g., this compound) at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Spot a small volume of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Air dry the P81 paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
Materials:
-
Kinase of interest (tagged, e.g., with GST or His)
-
LanthaScreen™ Certified Antibody (e.g., Tb-anti-GST)
-
Fluorescently labeled kinase tracer (Alexa Fluor™ 647-labeled)
-
TR-FRET dilution buffer
-
Test compound
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, the terbium-labeled antibody, and the test compound.
-
Incubate at room temperature to allow for antibody-kinase binding and compound-kinase binding.
-
Add the fluorescently labeled tracer to all wells. The tracer will bind to the kinase that is not occupied by the inhibitor.
-
Incubate for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor terbium and the acceptor Alexa Fluor™).
-
The TR-FRET ratio is calculated from the emission signals. A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound.
-
Plot the TR-FRET ratio against the compound concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a typical experimental workflow for assessing inhibitor specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of CGP 53716 and Other Tyrosine Kinase Inhibitors: A Guide for Researchers
In the landscape of cancer research and drug development, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of targeted therapy. This guide provides a comparative analysis of CGP 53716, an early-generation TKI, against a selection of more contemporary inhibitors, namely imatinib, dasatinib, and nilotinib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance, supported by experimental data and methodologies.
Introduction to this compound and Comparator Tyrosine Kinase Inhibitors
This compound was initially identified as a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. However, subsequent research has revealed a broader spectrum of activity. This guide will compare its inhibitory profile with that of:
-
Imatinib (Gleevec®): A first-generation TKI primarily targeting BCR-ABL, c-Kit, and PDGF receptors.
-
Dasatinib (Sprycel®): A second-generation TKI with potent activity against BCR-ABL (including many imatinib-resistant mutations), Src family kinases, c-Kit, and PDGF receptors.
-
Nilotinib (Tasigna®): Another second-generation TKI with high potency against BCR-ABL, c-Kit, and PDGF receptors.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the comparator TKIs against various key kinases. This data provides a quantitative basis for comparing their potency and selectivity.
Table 1: IC50 Values (nM) Against Primary Kinase Targets
| Kinase Target | This compound | Imatinib | Dasatinib | Nilotinib |
| PDGFRβ | ~50-100[1] | 100[2] | 4[2] | 69[2] |
| BCR-ABL | N/A | 600[1] | <1 | 20-60 |
| c-Kit | N/A | 100[1] | 79 | 210 |
| Src | N/A | >10000 | 0.8 | >10000 |
Table 2: Inhibition of Growth Factor-Induced DNA Synthesis (IC50, µM)
| Growth Factor | This compound |
| PDGF-BB | ~1[1] |
| bFGF | ~2-4[1] |
| EGF | ~2-4[1] |
This table highlights that while this compound is most potent against PDGF-mediated signaling, it also exhibits inhibitory activity against pathways stimulated by bFGF and EGF, albeit at higher concentrations[1].
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways targeted by these inhibitors.
Caption: PDGF Receptor Signaling Pathway and Inhibition.
Caption: BCR-ABL Signaling Pathway and Inhibition.
Caption: Comparative Target Profile of TKIs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the presented data. Below are outlines of key experimental protocols.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC50 value of a compound against a specific kinase.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
General Procedure:
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and magnesium chloride is prepared.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control with no inhibitor is also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate the magnesium ions.
-
Quantification of Phosphorylation: The amount of phosphorylated substrate is measured. In radiometric assays, this involves separating the phosphorylated peptide from the unreacted ATP (e.g., using phosphocellulose paper) and quantifying the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Growth Factor-Induced DNA Synthesis Assay (Thymidine Incorporation)
This assay assesses the ability of an inhibitor to block the proliferative signals induced by growth factors.
Objective: To measure the effect of an inhibitor on DNA synthesis in cells stimulated with a specific growth factor.
General Procedure:
-
Cell Culture: Cells (e.g., fibroblasts, smooth muscle cells) are cultured in a multi-well plate and serum-starved to synchronize them in a quiescent state.
-
Inhibitor and Growth Factor Treatment: The cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a defined period. Subsequently, a specific growth factor (e.g., PDGF-BB, bFGF, or EGF) is added to stimulate cell proliferation.
-
Radiolabeling: A radiolabeled nucleoside, typically [³H]-thymidine, is added to the culture medium. As cells proliferate and synthesize new DNA, the [³H]-thymidine is incorporated.
-
Cell Harvesting: After an incubation period, the cells are harvested onto a glass fiber filter, and unincorporated [³H]-thymidine is washed away.
-
Scintillation Counting: The radioactivity of the filter, which is proportional to the amount of DNA synthesis, is measured using a liquid scintillation counter.
-
Data Analysis: The inhibition of DNA synthesis at each inhibitor concentration is calculated relative to the growth factor-stimulated control without the inhibitor. The IC50 value is then determined as described for the in vitro kinase assay.
Discussion and Conclusion
This comparative analysis highlights the evolution of tyrosine kinase inhibitors from early compounds like this compound to the more potent and, in some cases, more selective second-generation agents.
-
This compound demonstrates primary activity against the PDGF receptor but is not entirely selective, as it also inhibits signaling from bFGF and EGF receptors at higher concentrations[1]. This broader activity could be a consideration in specific therapeutic contexts.
-
Imatinib represents a significant advancement with its potent and relatively selective inhibition of BCR-ABL, c-Kit, and PDGF receptors, revolutionizing the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).
-
Dasatinib and Nilotinib further refine this therapeutic approach. Dasatinib exhibits remarkable potency against a broader range of kinases, including the Src family, and is effective against many imatinib-resistant BCR-ABL mutations. A direct comparison in vascular smooth muscle cells showed dasatinib to be 67-fold more potent than imatinib in inhibiting PDGFR activation[2]. Nilotinib offers very high potency against BCR-ABL and is also a potent inhibitor of c-Kit and PDGF receptors.
References
Downstream Effects of CGP 53716 Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream effects of CGP 53716, a potent protein tyrosine kinase inhibitor, with other widely used inhibitors of the Platelet-Derived Growth Factor (PDGF) receptor signaling pathway. The data presented is compiled from multiple studies to offer a broad perspective on the efficacy and selectivity of these compounds.
Executive Summary
This compound is a selective inhibitor of the PDGF receptor tyrosine kinase, a critical mediator of cell proliferation, migration, and survival.[1][2] Inhibition of this pathway has therapeutic potential in various diseases characterized by abnormal cell proliferation.[1][3] This guide compares the inhibitory effects of this compound with Imatinib and Sunitinib, two other prominent tyrosine kinase inhibitors that also target the PDGF receptor, among other kinases. The presented data summarizes their impact on key downstream signaling events, including receptor autophosphorylation, activation of downstream kinases like Akt and ERK, induction of immediate-early genes such as c-fos, and ultimately, cell proliferation.
Comparative Analysis of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Imatinib, and Sunitinib on various downstream effects of PDGF receptor activation. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as cell lines and assay formats.
Table 1: Inhibition of PDGFR Autophosphorylation
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Conditions |
| This compound | PDGFRα / PDGFRβ | Dose-dependent inhibition observed | Primary rat SMC cultures |
| Imatinib | PDGFRα | 71 | In vitro kinase assay |
| PDGFRβ | 607 | In vitro kinase assay | |
| Sunitinib | PDGFRβ | 2 | Cell-free assay |
Table 2: Inhibition of Downstream Kinase Phosphorylation
| Inhibitor | Downstream Target | IC50 (µM) | Cell Line/Assay Conditions |
| This compound | MAPK | Inhibition at 1 µM | Rat Aortic Smooth Muscle Cells (RASMC) |
| Imatinib | Akt (Ser473) | 1.8 | PDGF-BB stimulated cells |
| Akt (Thr308) | 3.25 | PDGF-BB stimulated cells | |
| Sunitinib | Akt | Dose-dependent inhibition | Medulloblastoma cells |
| ERK | Dose-dependent inhibition | Medulloblastoma cells |
Table 3: Inhibition of Cell Proliferation
| Inhibitor | Growth Factor Stimulus | IC50 (nM) | Cell Line |
| This compound | PDGF-BB | ~30-fold more potent than for EGF | v-sis-transformed BALB/c 3T3 cells |
| Imatinib | PDGF | 100 | Cell-based assay |
| Sunitinib | Not specified | Not specified | Not specified |
Table 4: Inhibition of c-fos Expression
| Inhibitor | Effect | Concentration | Cell Line |
| This compound | Inhibition of c-fos protein expression | 1 µM | Rat Aortic Smooth Muscle Cells (RASMC) |
| This compound | Inhibition of c-fos mRNA induction | Potent inhibition observed | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PDGF signaling pathway and a general workflow for assessing the effects of kinase inhibitors.
Caption: PDGF Signaling Pathway and points of inhibition.
Caption: General workflow for inhibitor comparison.
Experimental Protocols
Western Blot for Phospho-Akt (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204)
-
Cell Culture and Treatment: Plate cells (e.g., NIH3T3 or vascular smooth muscle cells) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 24 hours. Pre-incubate cells with various concentrations of this compound, Imatinib, or another inhibitor for 1-2 hours. Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), total Akt, or total ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for c-fos mRNA Expression
-
Cell Culture and Treatment: Culture and treat cells with PDGF and inhibitors as described for the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for c-fos and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of c-fos mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Thymidine Incorporation Assay for Cell Proliferation
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Serum-starve the cells for 24 hours, then treat with various concentrations of inhibitors in the presence or absence of PDGF.
-
Thymidine Labeling: Add [³H]-thymidine to each well and incubate for 4-24 hours.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Express the data as a percentage of the control (PDGF-stimulated cells without inhibitor) and calculate the IC50 values.
Conclusion
References
- 1. Selective inhibition of the platelet-derived growth factor signal transduction pathway by a protein-tyrosine kinase inhibitor of the 2-phenylaminopyrimidine class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of CGP 53716: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the selectivity profile of CGP 53716, a potent protein-tyrosine kinase inhibitor. Through objective comparisons with the established inhibitor Imatinib and supported by experimental data, this document serves as a resource for researchers investigating kinase inhibitors and their therapeutic potential.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of this compound and the comparator compound, Imatinib, against key tyrosine kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target Kinase | This compound IC50 | Imatinib IC50 |
| PDGF Receptor (general) | 0.6 µM[1] | 0.1 µM[2][3] |
| PDGFRα | - | 71 nM[4] |
| PDGFRβ | - | 607 nM[4] |
| v-Abl | - | 0.6 µM[2][3] |
| c-Kit | - | 0.1 µM[2][3] |
| EGF Receptor | No significant inhibition up to 100 µM[1] | - |
| Insulin Receptor | No significant inhibition up to 100 µM[1] | - |
| IGF-I Receptor | No significant inhibition up to 100 µM[1] | - |
Note: A lower IC50 value indicates a higher potency.
Experimental Protocols
The following methodologies are based on the key experiments cited in the evaluation of this compound's selectivity.
In Vitro PDGF Receptor Kinase Assay (adapted from Buchdunger et al., 1995)
This assay determines the ability of a compound to inhibit the kinase activity of the PDGF receptor in a cell-free system.
1. Immunoprecipitation of PDGF Receptor:
-
Murine PDGF receptors are immunoprecipitated from BALB/c 3T3 cell extracts.
-
A rabbit antiserum specific to the murine PDGF receptor is used for immunoprecipitation.
-
The antigen-antibody complexes are collected using Protein A-Sepharose beads.
2. Kinase Reaction:
-
The immunoprecipitates are stimulated with PDGF (50 ng/ml) for 10 minutes at 4°C.
-
The test compound (e.g., this compound) at various concentrations or a control buffer is added to the stimulated immunoprecipitates and incubated for 10 minutes at 4°C.
-
The kinase reaction is initiated by adding 10 µCi of [γ-³²P]ATP in 1 µM ATP.
-
The reaction mixture is incubated for a further 10 minutes at 4°C.
3. Analysis:
-
The reaction is stopped, and the proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is dried and subjected to autoradiography to visualize the phosphorylated PDGF receptor.
-
The intensity of the bands is quantified to determine the extent of inhibition and calculate the IC50 value.
Cellular Autophosphorylation Assays
These assays assess the inhibitory effect of a compound on the ligand-induced autophosphorylation of receptor tyrosine kinases in intact cells.
1. Cell Culture and Treatment:
-
Cells expressing the target receptor (e.g., A431 cells for EGF receptor, Rat-1 cells for insulin receptor, NIH 3T3 cells for IGF-I receptor) are cultured to sub-confluency.
-
The cells are pre-treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 90 minutes).
2. Ligand Stimulation:
-
The respective ligands (e.g., EGF, insulin, IGF-I) are added to the cell cultures to stimulate receptor autophosphorylation.
-
The stimulation is typically carried out for 10 minutes.
3. Lysis and Immunoblotting:
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with an antibody specific to the phosphorylated form of the target receptor.
-
An appropriate secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is used.
-
The signal is visualized using a chemiluminescence detection system.
Mandatory Visualization
PDGF Receptor Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of the Platelet-Derived Growth Factor (PDGF) receptor. This pathway is a key regulator of cellular processes such as proliferation, migration, and survival.
Caption: Simplified PDGF receptor signaling pathway and the inhibitory action of this compound.
Concluding Remarks
This compound demonstrates potent inhibition of the PDGF receptor kinase. While it exhibits selectivity for the PDGF receptor over other tested receptor tyrosine kinases such as the EGF, insulin, and IGF-I receptors, some evidence suggests it may also affect other growth factor pathways.[5] In comparison, Imatinib shows high potency against the PDGF receptor, in addition to its well-characterized activity against v-Abl and c-Kit. The provided data and protocols offer a foundation for further investigation into the selectivity profile and potential therapeutic applications of this compound. Researchers are encouraged to consider broader kinase screening panels to gain a more comprehensive understanding of its off-target effects.
References
Head-to-Head Comparison: CGP 53716 Versus a New Generation of PDGF Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the established Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor, CGP 53716, against a selection of newly developed inhibitors that have shown significant promise in targeting the PDGF signaling pathway. The content is structured to offer an objective analysis of performance, supported by available experimental data, to aid in research and development decisions.
Introduction to PDGFR Inhibition
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cell proliferation, migration, and survival. Dysregulation of this pathway, often through the overexpression or mutation of PDGF receptors (PDGFRα and PDGFRβ), is a key driver in various pathologies, including numerous cancers and fibrotic diseases. Small molecule tyrosine kinase inhibitors (TKIs) that target PDGFR have emerged as a vital therapeutic strategy.
This compound was one of the earlier selective PDGFR tyrosine kinase inhibitors. While potent, the field has evolved with the development of numerous new inhibitors, some of which are multi-targeted, while others are designed to overcome resistance mechanisms. This guide will compare this compound with prominent next-generation inhibitors such as imatinib, sunitinib, regorafenib, avapritinib, and crenolanib.
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and the newer generation of PDGFR inhibitors. It is important to note that a direct head-to-head comparison of this compound with all of these newer agents under identical experimental conditions is not extensively available in published literature. The presented data is compiled from various sources and should be interpreted with this in mind.
| Inhibitor | Target(s) | IC50 (PDGFRβ) | IC50 (PDGFRα) | Other Notable Targets (IC50) | Mechanism of Action |
| This compound | PDGFRα, PDGFRβ | ~1 µM (in cells)[1] | Dose-dependent inhibition observed[2] | bFGF, EGF (less potent)[1] | ATP-competitive |
| Imatinib | PDGFRα, PDGFRβ, c-Kit, Bcr-Abl | 100 nM[] | - | c-Kit, Bcr-Abl | Type II Inhibitor |
| Sunitinib | PDGFRα, PDGFRβ, VEGFRs, c-Kit, FLT3, RET | 2 nM[] | - | VEGFR2 (80 nM)[] | Type II Inhibitor |
| Regorafenib | PDGFRβ, VEGFRs, c-Kit, RET, Raf-1 | 22 nM[] | - | VEGFR1/2/3 (13/4.2/46 nM), c-Kit (7 nM), Raf-1 (2.5 nM)[] | Type II Inhibitor |
| Avapritinib | PDGFRα (especially D842V mutant), c-Kit | - | 0.24 nM (D842V)[] | c-Kit (0.27 nM for D816V)[] | Type I Inhibitor |
| Crenolanib | PDGFRα, PDGFRβ, FLT3 | 3.2 nM (Kd)[4] | 2.1 nM (Kd)[4] | FLT3 (0.74 nM Kd)[4] | Type I Inhibitor |
Note: IC50 and Kd values can vary depending on the specific assay conditions, cell lines, and whether the measurement is from a biochemical or cellular assay. The data presented is for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific experimental setups.
PDGFR Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the PDGF receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against purified PDGFRα or PDGFRβ kinase.
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
A suitable substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1).
-
Test inhibitors (e.g., this compound, imatinib) dissolved in DMSO.
-
A method for detecting kinase activity, such as ADP-Glo™ Kinase Assay or a phosphospecific antibody-based ELISA.
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PDGFR kinase, and the substrate.
-
Serially dilute the test inhibitors in DMSO and add them to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the ability of an inhibitor to block cell growth driven by PDGF signaling.
Objective: To determine the effect of inhibitors on the proliferation of PDGF-dependent cell lines.
Materials:
-
A suitable cell line that proliferates in response to PDGF (e.g., Ba/F3 cells engineered to express PDGFR, or primary vascular smooth muscle cells).
-
Cell culture medium and serum.
-
Recombinant human PDGF-BB.
-
Test inhibitors.
-
A cell proliferation detection reagent (e.g., MTT, WST-1, or a BrdU incorporation assay kit).
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Starve the cells in a low-serum or serum-free medium for 24 hours to synchronize them and reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of PDGF-BB. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for a period that allows for proliferation (e.g., 48-72 hours).
-
Add the cell proliferation reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition relative to the PDGF-stimulated control and determine the IC50 value.
Western Blot for PDGFR Phosphorylation
This method is used to directly observe the inhibition of PDGF-induced receptor autophosphorylation in a cellular context.
Objective: To assess the ability of an inhibitor to block the phosphorylation of PDGFR in response to PDGF stimulation.
Materials:
-
Cells expressing PDGFR.
-
Recombinant human PDGF-BB.
-
Test inhibitors.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and blotting equipment.
-
Primary antibodies specific for phosphorylated PDGFR (e.g., anti-phospho-PDGFRβ Tyr751) and total PDGFR.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Culture and serum-starve the cells as described for the proliferation assay.
-
Pre-treat the cells with different concentrations of the inhibitors.
-
Stimulate the cells with PDGF-BB for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated PDGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PDGFR or a loading control protein like GAPDH or β-actin.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the PDGF signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PDGF Signaling Pathway and points of inhibition.
Caption: A typical experimental workflow for inhibitor testing.
Conclusion
This compound remains a valuable tool for studying PDGF signaling due to its selectivity for the PDGF receptor over some other tyrosine kinases. However, the landscape of PDGFR inhibitors has significantly advanced.
Newer inhibitors present a range of profiles:
-
Imatinib, Sunitinib, and Regorafenib are multi-targeted kinase inhibitors that have found clinical success, but their broader activity profile can lead to off-target effects.
-
Avapritinib and Crenolanib represent a more recent generation of inhibitors with high potency and, in the case of avapritinib, remarkable efficacy against specific resistance mutations like PDGFRα D842V.
The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. For studies requiring a relatively selective PDGFR inhibitor without the confounding effects of broad-spectrum kinase inhibition, this compound may still be a relevant comparator. For applications demanding higher potency, the ability to overcome resistance, or the simultaneous targeting of other key oncogenic pathways, the newer generation of inhibitors offers significant advantages. Researchers are encouraged to consider the specific kinase inhibition profile and cellular activity of each compound when designing their experiments.
References
A Comparative Guide to Kinase Inhibitors: Replicating Key Findings from Studies Using CGP 53716
For researchers, scientists, and drug development professionals investigating signal transduction pathways, the selection of a specific kinase inhibitor is a critical decision. This guide provides a comparative analysis of CGP 53716, a potent protein tyrosine kinase inhibitor, with other widely used inhibitors, imatinib and sunitinib. The information presented here is designed to facilitate the replication of key findings and aid in the selection of the most appropriate tool for specific research needs.
Kinase Inhibitor Profile: A Head-to-Head Comparison
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ | Imatinib IC₅₀ | Sunitinib IC₅₀ |
| PDGFRβ | ~0.1 µM (autophosphorylation)[1] | 607 nM[2] | 2 nM[3][4] |
| PDGFRα | - | 71 nM[2] | <100 nM (wild-type)[5] |
| v-Abl | 0.6 µM[1] | 0.6 µM[6] | - |
| VEGFR2 | - | - | 80 nM[3][4] |
| c-Kit | - | 0.1 µM[6] | - |
| EGFR | >100 µM[1] | - | - |
| Insulin Receptor | >100 µM[1] | - | - |
| IGF-I Receptor | >100 µM[1] | - | - |
| Src family kinases | Weak to no inhibition[1] | - | - |
| Protein Kinase C | No inhibition[1] | - | - |
Table 2: Cellular Activity Profile
| Cellular Process | This compound | Imatinib | Sunitinib |
| PDGF-dependent cell proliferation | 2- to 4-fold more selective for PDGF-BB over bFGF or EGF[7] | - | IC₅₀: 39 nM (PDGFRβ), 69 nM (PDGFRα) in NIH-3T3 cells[3] |
| PDGF-R autophosphorylation | Complete blockage at 1 µM[7] | IC₅₀: 0.1 µM[6] | IC₅₀: 10 nM (PDGFRβ) in NIH-3T3 cells[3] |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for two common assays are provided below.
Protocol 1: PDGF Receptor Autophosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibitory effect of a compound on PDGF-stimulated receptor autophosphorylation in a cell-based assay.
1. Cell Culture and Serum Starvation:
- Culture appropriate cells (e.g., NIH/3T3, Rat Aortic Smooth Muscle Cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
- When cells reach 80-90% confluency, aspirate the growth medium and wash twice with phosphate-buffered saline (PBS).
- Incubate the cells in serum-free DMEM for 24 hours to synchronize the cells and reduce basal receptor phosphorylation.
2. Inhibitor Treatment and Ligand Stimulation:
- Prepare a stock solution of the kinase inhibitor (e.g., this compound, imatinib, sunitinib) in DMSO.
- Pre-incubate the serum-starved cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.
- Stimulate the cells with an optimal concentration of recombinant human PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
3. Cell Lysis and Protein Quantification:
- Immediately after stimulation, place the culture plates on ice and aspirate the medium.
- Wash the cells once with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate and scrape the cells.
- Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay.
4. Western Blotting:
- Normalize the protein concentrations of all samples.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated PDGFRβ (e.g., anti-phospho-PDGFRβ Tyr751) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PDGFRβ.
Protocol 2: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol describes a method to measure the effect of a kinase inhibitor on cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[8][9][10][11]
1. Cell Seeding:
- Seed cells (e.g., NIH/3T3, vascular smooth muscle cells) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in complete growth medium and allow them to adhere overnight.
2. Serum Starvation and Inhibitor Treatment:
- Aspirate the growth medium and wash the cells with PBS.
- Incubate the cells in serum-free medium for 24 hours.
- Add fresh serum-free medium containing various concentrations of the kinase inhibitor or vehicle (DMSO) and incubate for 1-2 hours.
3. Stimulation and Radiolabeling:
- Add growth factors (e.g., PDGF-BB, bFGF, EGF) to the wells to stimulate proliferation.
- Concurrently, add [³H]-thymidine (e.g., 1 µCi/well) to each well.
- Incubate the plates for 24-48 hours at 37°C.
4. Cell Harvesting and Scintillation Counting:
- Aspirate the medium and wash the cells with PBS.
- Harvest the cells onto glass fiber filters using a cell harvester.
- Wash the filters with PBS and then with ice-cold 10% trichloroacetic acid (TCA) to precipitate the DNA.
- Wash the filters with ethanol to remove the TCA.
- Allow the filters to dry completely.
- Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
5. Data Analysis:
- Calculate the percentage of inhibition of proliferation for each inhibitor concentration compared to the vehicle-treated control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of cell growth: effects of the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of CGP 53716
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management and Disposal of the Protein Kinase Inhibitor CGP 53716.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent protein kinase inhibitor. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This guide is intended to supplement, not replace, your institution's specific environmental health and safety (EHS) protocols. Always consult with your institution's EHS department for specific disposal requirements.
Understanding the Compound: Key Safety Considerations
Assumed Properties and Hazards of this compound:
| Property | Assumed Value/Characteristic |
| Physical State | Solid (crystalline powder) |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol); sparingly soluble in aqueous solutions. |
| Primary Hazard | Toxic . As a biologically active compound, it can have adverse effects on human health.[1] |
| Routes of Exposure | Inhalation, ingestion, skin and eye contact. |
| Potential Health Effects | May cause irritation to the skin, eyes, and respiratory tract. Systemic effects are possible if absorbed. The long-term toxicological properties have not been fully investigated. Similar compounds can have systemic side effects.[2] |
| Environmental Hazards | The environmental impact has not been fully determined. As a precaution, it should be considered harmful to aquatic life. |
Experimental Protocols: Safe Handling and Disposal Procedures
The following step-by-step procedures are based on best practices for handling potent chemical compounds in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
A properly fitted laboratory coat.
-
Chemical safety goggles.
-
Nitrile gloves (double-gloving is recommended).
-
A face mask or respirator if there is a risk of generating dust or aerosols.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
3. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water, if appropriate for the surface.
-
All cleaning materials should be disposed of as hazardous waste.
4. Disposal Pathway:
-
Never dispose of this compound down the drain or in the regular trash.
-
All waste containing this compound must be disposed of through your institution's EHS department.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with your local EHS professionals, you contribute to a safe and compliant laboratory environment.
References
Personal protective equipment for handling CGP 53716
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CGP 53716. As a potent protein tyrosine kinase inhibitor, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] The following protocols are based on general best practices for handling potent chemical compounds and should be supplemented by a thorough risk assessment for your specific experimental procedures.
Operational Plan: Personal Protective Equipment (PPE) and Handling
To ensure the safe handling of this compound, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and specific handling procedures, is essential.
Engineering Controls:
-
Fume Hood: All work involving the handling of solid this compound or the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of the laboratory. This area should be clearly marked.
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent skin and eye contact, as well as respiratory exposure.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects eyes from dust particles and liquid splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended for added protection. | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are mandatory. A disposable gown can provide additional protection. | Protects the skin from accidental spills. |
| Respiratory Protection | For weighing or handling the solid compound outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary. | Prevents the inhalation of fine powder, which can be a primary route of exposure. |
Handling Procedures:
-
Weighing: Weigh the compound in a fume hood or a containment balance enclosure.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid to minimize dust generation.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated contaminated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound should be collected in clearly labeled, sealed, and leak-proof containers.
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[2] Do not pour waste down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety measures throughout the experimental workflow for handling this compound.
Caption: Safe handling workflow for this compound from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
